Tert-butyl 4-amino-3-fluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHPHTHRJPRDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439604 | |
| Record name | tert-butyl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157665-53-7 | |
| Record name | 1,1-Dimethylethyl 4-amino-3-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157665-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in the development of various active pharmaceutical ingredients. This document outlines a probable synthetic route, detailed experimental protocols based on established chemical principles, and relevant characterization data.
Introduction
This compound is a substituted aromatic compound with significant applications in medicinal chemistry. Its structure, featuring an amino group, a fluorine atom, and a tert-butyl ester, makes it a valuable building block for more complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug substance, while the tert-butyl ester serves as a protecting group for the carboxylic acid functionality.
Synthesis of this compound
The most plausible and widely utilized method for the synthesis of this compound is the direct esterification of 4-amino-3-fluorobenzoic acid. Several methods for tert-butylation of carboxylic acids are reported in the literature, with one of the most common and effective being the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).
Proposed Synthetic Pathway
The synthesis involves a one-step esterification of the commercially available 4-amino-3-fluorobenzoic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on the esterification of 4-amino-3-fluorobenzoic acid using di-tert-butyl dicarbonate.
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Hexane (B92381) (for purification)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 4-amino-3-fluorobenzoic acid (1 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., THF or DCM).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to the solution and stir until it dissolves.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the addition of water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Amino-3-fluorobenzoic acid |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 211.24 g/mol |
| CAS Number | 157665-53-7 |
| Appearance | White to off-white solid[1] |
| Purity (LCMS) | >99%[1] |
| ¹H NMR Spectrum | Consistent with structure[1] |
| LCMS | Consistent with structure[1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
Conclusion
This technical guide provides a detailed overview of a reliable and efficient method for the synthesis of this compound. The outlined protocol, based on the esterification of 4-amino-3-fluorobenzoic acid with di-tert-butyl dicarbonate, offers a practical approach for obtaining this valuable intermediate for drug discovery and development. The provided data and workflow diagrams serve as a comprehensive resource for researchers and scientists in the field.
References
An In-depth Technical Guide to Tert-butyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-amino-3-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of advanced kinase inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its role in drug discovery and development. The information is presented to support researchers and scientists in leveraging this compound for their research and development endeavors.
Chemical and Physical Properties
This compound is a solid, fluorinated aromatic compound.[1] The presence of the fluorine atom and the tert-butyl ester group imparts unique properties that are valuable in medicinal chemistry.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄FNO₂ | [2][3] |
| Molecular Weight | 211.24 g/mol | [2] |
| CAS Number | 157665-53-7 | [3] |
| Appearance | Solid | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 321.1 ± 27.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents. | [4] |
Synthesis Protocol
A common method for the synthesis of this compound involves the esterification of 4-amino-3-fluorobenzoic acid. A general approach using di-tert-butyl dicarbonate (B1257347) is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-amino-3-fluorobenzoic acid.
Materials:
-
4-amino-3-fluorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Hexane (B92381) (for purification)
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid in a mixture of tert-butanol and dichloromethane.
-
Add 4-dimethylaminopyridine (catalytic amount) to the solution.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Spectral Data (Predicted and Representative)
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6-7.8 | m | Aromatic-H |
| ~6.8-7.0 | m | Aromatic-H |
| ~4.0-4.5 | br s | -NH₂ |
| 1.57 | s | -C(CH₃)₃ |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~150-155 (d) | C-F |
| ~140-145 | C-NH₂ |
| ~115-130 | Aromatic C-H |
| ~110-120 | Aromatic C-CO |
| ~81 | -O-C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (ester) |
| ~1620 | Medium | N-H bend |
| ~1500-1400 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-F stretch |
Table 6: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 211 | [M]⁺ |
| 155 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 138 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of various biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy.[5][6]
Role in Kinase Inhibitor Synthesis:
This compound is a key intermediate in the synthesis of third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitors, such as Lorlatinib.[6] The structural features of this compound, including the fluorinated aniline (B41778) core, are essential for achieving high potency and selectivity against target kinases, particularly those with resistance mutations.
Signaling Pathway Involvement of Derived Inhibitors:
The primary signaling pathway targeted by inhibitors synthesized from this intermediate is the ALK/ROS1 signaling cascade, which is aberrantly activated in certain types of non-small cell lung cancer (NSCLC).
Diagram of a Simplified Kinase Inhibition Logic
Caption: Logic of kinase inhibition by drugs derived from the subject compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight and ignition sources. Recommended storage is at 4°C, protected from light.[1]
-
Disposal: Dispose of contents/container in accordance with local regulations.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its structural features make it an ideal starting material for the synthesis of complex, biologically active molecules, particularly targeted cancer therapeutics. This guide provides essential technical information to aid researchers in the effective and safe utilization of this compound in their drug discovery and development programs.
References
Technical Guide: Physicochemical Properties and Biological Context of Piperazine Derivatives
Disclaimer: The initial request for information on CAS number 127534-33-4 did not yield results in publicly available chemical databases. This suggests that the provided CAS number may be incorrect or not in common use. This guide will instead focus on the closely related and well-documented compounds: 1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8) and its hydrochloride salt, 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS: 1021298-67-8). These compounds are structurally similar to the potential structure inferred from the user's topic and are significant as pharmaceutical intermediates.
Core Physical and Chemical Properties
This section summarizes the key physicochemical properties of 1-(Cyclopropylcarbonyl)piperazine and its hydrochloride salt. The data is compiled from various chemical and safety data sheets.
1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8)
This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | PubChem |
| Molecular Weight | 154.21 g/mol | PubChem[2] |
| Appearance | Colorless to light yellow clear liquid or solid | CymitQuimica, Tokyo Chemical Industry[3][4] |
| Boiling Point | 120 °C at 0.15 mmHg | ChemicalBook[5] |
| Density | 1.087 g/mL at 25 °C | ChemicalBook[5] |
| Refractive Index | n20/D 1.524 | ChemicalBook[5] |
| Solubility | Moderately soluble in polar solvents. | CymitQuimica[3] |
1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS: 1021298-67-8)
The hydrochloride salt is often used to improve the solubility and stability of the parent compound for use in pharmaceutical preparations.[6]
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClN₂O | PubChem[7] |
| Molecular Weight | 190.67 g/mol | PubChem[7] |
| Appearance | White to off-white solid powder or crystals | NINGBO INNO PHARMCHEM CO.,LTD., ChemDad Co.[8][9] |
| Melting Point | 175-179 °C | ChemDad Co.[8] |
| Solubility | Soluble in water | ChemDad Co.[8] |
| Storage | Inert atmosphere, Room Temperature | ChemDad Co.[8] |
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of the subject compounds. These are generalized procedures standard in organic chemistry laboratories.
Melting Point Determination
This protocol is suitable for crystalline solids like 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
Objective: To determine the temperature range over which the solid sample transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heating.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm high.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Purity Assessment: A narrow melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[10]
Boiling Point Determination
This protocol is suitable for liquid samples like 1-(Cyclopropylcarbonyl)piperazine.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or a small round-bottom flask with a side arm
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating mantle or oil bath
-
Clamps and stand
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid into the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with the open end down.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating:
-
Immerse the assembly in a Thiele tube filled with mineral oil or set up a distillation apparatus.
-
Heat the apparatus gently.
-
As the liquid heats, air trapped in the capillary tube will bubble out.
-
Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.
-
-
Measurement:
Solubility Determination
This is a qualitative test to determine the solubility of a compound in various solvents.
Objective: To observe the solubility of the compound in polar and non-polar solvents.
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
Solvents (e.g., water, ethanol, diethyl ether, hexane)
Procedure:
-
Sample Preparation: Place a small, measured amount of the compound (e.g., 10-20 mg of solid or a few drops of liquid) into a test tube.
-
Solvent Addition: Add a small volume (e.g., 0.5-1 mL) of the chosen solvent to the test tube.
-
Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
Observation:
-
Observe whether the compound has completely dissolved. A clear, homogeneous solution indicates solubility.
-
If the compound has not dissolved, it is considered insoluble in that solvent. For liquids, the formation of two distinct layers indicates immiscibility.
-
-
Systematic Testing: This procedure should be repeated with a range of solvents from polar (like water) to non-polar (like hexane) to build a solubility profile for the compound. For compounds with acidic or basic functional groups, solubility in aqueous acid or base can also be tested.[13][14]
Visualizations
Synthesis Workflow
The synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride often starts from a protected piperazine (B1678402) derivative. The following diagram illustrates a common synthetic route.[15][16]
Caption: Synthesis of 1-(Cyclopropylcarbonyl)piperazine HCl.
Sigma-1 Receptor Signaling Pathway
1-(Cyclopropylcarbonyl)piperazine is a precursor for molecules that act as ligands for the Sigma-1 receptor (Sig-1R). Sig-1R is a chaperone protein in the endoplasmic reticulum that plays a role in cellular stress responses and neuroprotection.[2][3][5][6][17]
Caption: Sigma-1 Receptor signaling pathway.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. labs.penchant.bio [labs.penchant.bio]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. nbinno.com [nbinno.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
In-depth Technical Guide on Tert-butyl 4-amino-3-fluorobenzoate: Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility characteristics of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis.[1] A thorough review of publicly available data reveals a lack of specific quantitative solubility studies for this compound. Consequently, this document provides a comprehensive overview based on established principles of organic chemistry and data from structurally analogous compounds. It also outlines a general experimental protocol for determining solubility and presents a logical workflow for this process. Due to the absence of published research on the specific biological interactions of this intermediate, signaling pathway diagrams are not applicable and have been omitted.
Introduction to this compound
This compound is an organic compound utilized as an intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its molecular structure, featuring a tert-butyl ester, an amino group, and a fluorine atom on the benzene (B151609) ring, dictates its physicochemical properties, including solubility. Understanding its solubility is crucial for its application in drug development, particularly in reaction kinetics, purification, and formulation.
Predicted Solubility Profile
While specific quantitative data is not available, a qualitative assessment of the solubility of this compound can be inferred from its structural features and by comparing it to similar molecules.
General Principles:
The solubility of organic compounds is governed by the "like dissolves like" principle. The polarity of the solute and the solvent are the primary determinants of solubility.
-
Water Solubility: Esters with shorter hydrocarbon chains tend to be more soluble in water due to their ability to form hydrogen bonds with water molecules.[2] However, the presence of the large, nonpolar tert-butyl group in this compound significantly increases its hydrophobic character, leading to an expectation of limited solubility in water .
-
Organic Solvent Solubility: Aromatic esters are generally soluble in a range of organic solvents.[3] For analogous compounds like tert-butyl 4-aminobenzoate, good solubility is observed in organic solvents such as ethanol (B145695) and acetone. Therefore, it is anticipated that this compound will be soluble in common polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and ethers (diethyl ether, tetrahydrofuran).
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low | The large hydrophobic tert-butyl group is expected to dominate the molecule's interaction with water, despite the presence of polar amino and ester functional groups. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | High | These solvents can engage in hydrogen bonding with the amino and ester groups and have sufficient nonpolar character to dissolve the rest of the molecule. |
| Polar Aprotic Solvents (e.g., Acetone, DMSO) | High | These solvents can effectively solvate the polar functional groups of the molecule. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to Low | While the molecule has nonpolar characteristics, the polar amino and fluoro groups may limit solubility in highly nonpolar solvents. |
General Experimental Protocol for Solubility Determination
The following is a general methodology for determining the solubility of a solid organic compound like this compound. This protocol is based on standard laboratory practices.[4][5][6]
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, hexane)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Initial Qualitative Assessment:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.
-
Add a small volume (e.g., 0.1 mL) of the chosen solvent.
-
Vigorously agitate the mixture using a vortex mixer or by flicking the tube for approximately one minute.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble or sparingly soluble.
-
-
Quantitative Determination (if required):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a vial.
-
Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the original concentration of the compound in the saturated solution to determine its solubility.
-
Acid-Base Solubility Tests:
To further characterize the compound, its solubility in acidic and basic aqueous solutions can be tested.[4][6]
-
5% Aqueous HCl: The presence of the basic amino group should allow this compound to dissolve in dilute acid through the formation of a water-soluble ammonium (B1175870) salt.
-
5% Aqueous NaOH: The compound is not expected to be soluble in dilute base as it lacks a sufficiently acidic proton.
Workflow for Solubility Determination
The logical progression for determining the solubility of an unknown organic compound is depicted in the following workflow diagram.
Figure 1: A flowchart illustrating the general experimental workflow for determining the solubility class of an organic compound.
Conclusion
While specific, quantitative solubility data for this compound is not currently available in the public domain, a strong qualitative understanding of its solubility profile can be established based on its chemical structure. It is predicted to have low solubility in water and good solubility in common organic solvents. For drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a robust starting point for in-house determination. The lack of data on its biological interactions precludes the development of signaling pathway diagrams at this time.
References
Synthesis of tert-butyl 4-amino-3-fluorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing from commercially available starting materials.
I. Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. This strategy involves the initial esterification of a suitable benzoic acid derivative, followed by the reduction of a nitro group to the desired amine.
Starting Materials:
The primary starting materials for this synthetic route are:
-
4-amino-3-fluorobenzoic acid: This is a commercially available and logical precursor.
-
3-fluoro-4-nitrobenzoic acid: This is another readily available starting material that allows for the introduction of the amino group in the final step.
This guide will focus on the pathway commencing with 3-fluoro-4-nitrobenzoic acid due to the availability of a robust and high-yielding protocol.
II. Experimental Protocols
Step 1: Synthesis of tert-butyl 3-fluoro-4-nitrobenzoate
The first step involves the esterification of 3-fluoro-4-nitrobenzoic acid to its corresponding tert-butyl ester. A highly efficient method for this transformation is the use of N,N-dimethylformamide di-tert-butyl acetal (B89532).
Reaction Scheme:
Experimental Procedure:
-
To a solution of 3-fluoro-4-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as toluene (B28343) or dichloromethane, add N,N-dimethylformamide di-tert-butyl acetal (1.2-1.5 eq.).
-
The reaction mixture is heated to a temperature between 60-80 °C.
-
The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography, eluting with a mixture of hexane (B92381) and ethyl acetate (B1210297) to afford pure tert-butyl 3-fluoro-4-nitrobenzoate.
| Parameter | Value |
| Starting Material | 3-fluoro-4-nitrobenzoic acid |
| Reagent | N,N-dimethylformamide di-tert-butyl acetal |
| Solvent | Toluene or Dichloromethane |
| Reaction Temperature | 60-80 °C |
| Typical Yield | >90% |
Step 2: Synthesis of this compound
The second and final step is the reduction of the nitro group of tert-butyl 3-fluoro-4-nitrobenzoate to the corresponding amine, yielding the target compound. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Reaction Scheme:
Experimental Procedure:
-
In a hydrogenation vessel, dissolve tert-butyl 3-fluoro-4-nitrobenzoate (1.0 eq.) in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 1-4 atm.
-
The reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use, but can be further purified by recrystallization if necessary.
| Parameter | Value |
| Starting Material | tert-butyl 3-fluoro-4-nitrobenzoate |
| Reagent | Hydrogen gas (H₂) |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol or Ethyl Acetate |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | 1-4 atm |
| Typical Yield | >95% |
III. Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
An In-depth Technical Guide to the Formation of tert-butyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the synthesis of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in the development of various active pharmaceutical ingredients. This document details the prevalent synthetic route, the underlying reaction mechanism, a comprehensive experimental protocol, and a summary of relevant quantitative data.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom and the protected carboxylic acid functionality allows for diverse subsequent chemical modifications. The synthesis of this compound is typically achieved through the esterification of 4-amino-3-fluorobenzoic acid. Given the steric hindrance of the tert-butyl group and the potential for side reactions under harsh acidic conditions, the Steglich esterification is a particularly suitable and widely employed method.[1][2] This guide will focus on the mechanism and protocol of this specific reaction.
Reaction Mechanism: The Steglich Esterification
The formation of this compound from 4-amino-3-fluorobenzoic acid and tert-butanol (B103910) is efficiently catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1][3] The Steglich esterification is a mild and effective method for forming esters from sterically demanding alcohols like tert-butanol, which would otherwise be prone to elimination reactions under traditional acidic esterification conditions.[1]
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 4-amino-3-fluorobenzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[1][3]
-
Acyl Transfer to DMAP: The nucleophilic DMAP catalyst attacks the O-acylisourea intermediate, forming a reactive N-acylpyridinium species. This step is crucial as it prevents a competing side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[1][3]
-
Nucleophilic Attack by tert-Butanol: The tert-butanol then acts as a nucleophile, attacking the activated N-acylpyridinium intermediate.
-
Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired this compound and regenerates the DMAP catalyst. The DCC, having served its purpose as a dehydrating agent, is converted into N,N'-dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be easily removed by filtration.[3]
Logical Flow of the Steglich Esterification
Caption: Logical flow of reactants to products in the Steglich esterification.
Experimental Protocol
The following protocol is adapted from a general and reliable procedure for Steglich esterification published in Organic Syntheses.[4] Researchers should exercise caution as DCC is a potent allergen.[4]
Materials:
-
4-Amino-3-fluorobenzoic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Calcium chloride drying tube or nitrogen/argon inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid (0.10 mol, 15.5 g) in 200 mL of anhydrous dichloromethane. Add tert-butanol (0.30 mol, 22.2 g) and 4-dimethylaminopyridine (0.008 mol, 0.98 g).
-
Addition of DCC: Cool the stirred solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (0.11 mol, 22.7 g) portion-wise over 5-10 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 10 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Filtration: A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration and wash the filter cake with a small amount of dichloromethane.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Quantitative Data Summary
The yields for Steglich esterifications can vary depending on the specific substrates and reaction conditions. For sterically hindered esters like tert-butyl esters, yields are generally good. The table below summarizes expected and reported data for similar reactions.
| Parameter | Value/Range | Source/Comment |
| Typical Yield | 65-85% | Based on analogous Steglich esterifications of aromatic and sterically hindered acids.[4][5] |
| Reaction Time | 3-5 hours | At room temperature after initial cooling.[4] |
| Molar Ratio (Acid:DCC) | 1 : 1.1 | A slight excess of DCC is typically used.[4] |
| Molar Ratio (Acid:t-BuOH) | 1 : 3 | An excess of the alcohol is used to drive the reaction.[4] |
| Catalyst Loading (DMAP) | ~5-10 mol% | Relative to the limiting carboxylic acid.[6] |
| Melting Point | 106-109 °C | For the non-fluorinated analog, tert-butyl 4-aminobenzoate.[7] |
Alternative Synthetic Route
An alternative, though often harsher, method for the synthesis of tert-butyl aminobenzoates involves a two-step process. First, the carboxylic acid is converted to its more reactive acid chloride using an agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with tert-butanol to form the ester.[7] While effective, this method is less mild than the Steglich esterification and may not be suitable for substrates with sensitive functional groups.
Comparison of Synthetic Pathways
Caption: Comparison of Steglich vs. Acid Chloride synthetic routes.
Conclusion
The Steglich esterification represents a robust and mild method for the synthesis of this compound. Its ability to accommodate sterically demanding alcohols and acid-sensitive substrates makes it a superior choice over harsher, more traditional methods. The protocol provided herein, based on well-established procedures, offers a reliable pathway for researchers in the pharmaceutical and chemical sciences to access this important synthetic intermediate. Careful execution of the experimental procedure, particularly the workup to remove the DCU byproduct, is critical for obtaining a high purity product.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
Tert-butyl 4-amino-3-fluorobenzoate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 157665-53-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific public stability data for this compound, this guide combines information from safety data sheets (SDS), certificates of analysis (CoA), and established chemical principles governing the stability of related molecules.
Chemical Properties and Structure
This compound possesses a chemical structure that includes a tert-butyl ester and an amino group on a fluorinated benzene (B151609) ring. The stability of this molecule is primarily influenced by the lability of the tert-butyl ester group, particularly under acidic conditions, and the potential for oxidation of the amino group. The fluorine atom can influence the electronic properties of the aromatic ring, which may affect the overall stability.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available product information and safety data sheets.
Data Presentation: Storage Conditions
| Parameter | Recommended Condition | Source |
| Temperature (Neat Solid) | 4°C | Certificate of Analysis[1] |
| Temperature (In Solvent) | -20°C (for up to 1 month) or -80°C (for up to 6 months) | Certificate of Analysis[1] |
| Light | Protect from light | Certificate of Analysis[1] |
| Atmosphere | Store in a dry and well-ventilated place. | Safety Data Sheets |
| Container | Keep container tightly closed. | Safety Data Sheets |
Handling Precautions
-
Handle in a well-ventilated area to avoid inhalation of dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Stability Profile and Potential Degradation Pathways
Hydrolytic Stability
The tert-butyl ester group is known to be susceptible to hydrolysis, particularly under acidic conditions, to yield 4-amino-3-fluorobenzoic acid and tert-butanol. This is a common deprotection strategy in organic synthesis.[2] The rate of hydrolysis is expected to be slower under neutral and basic conditions.
Photostability
A certificate of analysis for this compound recommends protecting the compound from light, suggesting potential photosensitivity.[1] Aromatic amines and halogenated compounds can be susceptible to photodegradation.
Thermal Stability
The thermal stability of the compound is not well-documented. However, like many organic molecules, prolonged exposure to high temperatures may lead to degradation.
Oxidative Stability
The primary amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored impurities. Contact with strong oxidizing agents should be avoided.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a forced degradation study and the development of a stability-indicating analytical method are recommended.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile (B52724)/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see section 4.2).
Stability-Indicating HPLC Method Development
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.
-
Detection: Monitor the elution profile at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector would be ideal for method development).
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the parent peak from the degradation product peaks in the forced degradation samples.
Visualizations
Logical Workflow for Stability Assessment
Caption: A logical workflow for the comprehensive stability assessment of this compound.
Potential Degradation Pathway
Caption: The primary anticipated degradation pathway for this compound is acid-catalyzed hydrolysis.
Conclusion
While specific, detailed stability data for this compound is not widely published, a conservative approach to storage and handling is recommended. Storing the compound at refrigerated temperatures (4°C), protected from light, and in a tightly sealed container will minimize degradation. For solutions, storage at or below -20°C is advisable. The primary degradation route is likely acid-catalyzed hydrolysis of the tert-butyl ester. For critical applications in drug development, it is imperative to conduct thorough stability studies, including forced degradation and the development of a validated stability-indicating analytical method, to ensure the quality and integrity of the material.
References
Commercial Availability and Synthetic Utility of tert-Butyl 4-Amino-3-Fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of tert-butyl 4-amino-3-fluorobenzoate, a key building block in contemporary drug discovery and development. This document details commercially available sources, provides an adaptable synthetic protocol, and explores its utility in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
This compound is a substituted aniline (B41778) derivative that has garnered significant interest in medicinal chemistry. The presence of a fluorine atom ortho to the amino group and a para-directing tert-butyl ester provides a unique combination of steric and electronic properties. These features make it an attractive starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This guide serves as a technical resource for researchers utilizing this versatile intermediate.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities often exceeding 95%. Below is a summary of representative commercial sources and their offerings.
| Supplier | Product Number | Purity | Available Quantities |
| Molport | Molport-006-728-049 | >95% | 100 mg, 250 mg, 1 g, 5 g |
| MedChemExpress | HY-W093332 | 99.50% | 100 mg, 250 mg, 1 g, 5 g |
| Chem-Impex | 33857 | ≥98% (HPLC) | 100 mg, 250 mg, 1 g, 5 g |
| Aladdin | T130187 | ≥98% | 1 g, 5 g, 25 g |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 157665-53-7 |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 211.24 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 4°C, protect from light |
Synthesis and Experimental Protocols
While commercially available, this compound can also be synthesized in the laboratory. The most common synthetic route involves the esterification of 4-amino-3-fluorobenzoic acid with a tert-butyl source under acidic conditions. Below is a detailed, adaptable experimental protocol based on established methods for tert-butylation of carboxylic acids.
Synthesis of 4-Amino-3-fluorobenzoic Acid
The precursor, 4-amino-3-fluorobenzoic acid, can be synthesized from 4-bromo-2-fluoroaniline (B1266173) in a two-step process involving cyanation followed by hydrolysis. A more direct, alternative route starts from 2-fluoroaniline, proceeding through a Sandmeyer-type reaction to introduce the carboxylic acid functionality.
Esterification of 4-Amino-3-fluorobenzoic Acid
Reaction Scheme:
Caption: Esterification of 4-amino-3-fluorobenzoic acid.
Materials:
-
4-Amino-3-fluorobenzoic acid
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of 4-amino-3-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add an excess of tert-butanol (3-5 equivalents).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: 60-80%
Application in Drug Discovery: Synthesis of FAK Inhibitors
This compound is a valuable building block in the synthesis of various kinase inhibitors. A notable example is its use in the preparation of Focal Adhesion Kinase (FAK) inhibitors, which are being investigated for the treatment of various cancers. The following workflow illustrates the general synthetic strategy for incorporating this intermediate into a FAK inhibitor scaffold.
Caption: Synthetic workflow for a FAK inhibitor.
This synthetic route leverages the amino group for coupling to a heterocyclic core, while the tert-butyl ester serves as a protected carboxylic acid that can be deprotected in a later step for further elaboration, typically through amide bond formation.
Role in Signaling Pathways: FAK Inhibition
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers. FAK inhibitors developed using this compound as a starting material can block these oncogenic signaling cascades.
Caption: FAK signaling pathway and point of inhibition.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the development of novel therapeutics. Its unique structural features facilitate its incorporation into complex molecular scaffolds, particularly those targeting protein kinases. The information provided in this guide is intended to assist researchers in the procurement, synthesis, and strategic application of this important chemical intermediate in their drug discovery endeavors.
Methodological & Application
Application Notes and Protocols: Tert-butyl 4-amino-3-fluorobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-amino-3-fluorobenzoate is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex bioactive molecules. The presence of a fluorine atom on the benzene (B151609) ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions, while the amino group provides a versatile handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions.
These application notes provide an overview of the use of this compound in the synthesis of targeted therapies, with a specific focus on its application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small-cell lung cancer (NSCLC).
Application: Synthesis of an Osimertinib (B560133) Analogue (C-005), a Potent EGFR Inhibitor
Osimertinib is a third-generation EGFR inhibitor approved for the treatment of NSCLC patients with specific EGFR mutations.[1] Analogues of osimertinib are of significant interest in overcoming potential resistance mechanisms and improving the therapeutic index. The following protocols detail the synthesis of an osimertinib analogue, C-005, which features a pyrrolo-pyridine headpiece, using this compound as a key starting material.[1]
Logical Workflow for the Synthesis of C-005
The synthesis of the osimertinib analogue C-005 from this compound involves a multi-step sequence. The general workflow is outlined below.
Caption: Synthetic workflow for the osimertinib analogue C-005.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a substituted pyrimidinyl amine, a key step in constructing the core of the EGFR inhibitor.
Materials:
-
This compound
-
2-Chloro-N-(2-(dimethylamino)ethyl)-5-methoxy-N-methylpyrimidin-4-amine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343), anhydrous
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 2-chloro-N-(2-(dimethylamino)ethyl)-5-methoxy-N-methylpyrimidin-4-amine (1.1 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq).
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Protocol 2: Acrylamide (B121943) Formation
This protocol details the formation of the acrylamide "warhead," which is crucial for the covalent and irreversible binding of the inhibitor to the cysteine residue in the EGFR active site.
Materials:
-
Product from Protocol 1
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the product from Protocol 1 (1.0 eq) in anhydrous DCM in a reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the solution.
-
Slowly add acryloyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data
The biological activity of the synthesized osimertinib analogue C-005 was evaluated against wild-type EGFR and the double mutant (L858R/T790M) EGFR. The data demonstrates the high potency and selectivity of C-005 for the mutant form of the receptor.[1]
| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | Selectivity Index (WT/mutant) |
| Osimertinib | 10 | 0.3 | 33 |
| C-005 | 15 | 0.5 | 30 |
| AZ5104 (Metabolite of Osimertinib) | 1 | 0.4 | 2.5 |
| Metabolite of C-005 | >1000 | 30 | >33 |
Data extracted from a study by Wu et al. (2018).[1]
Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, including NSCLC, EGFR is mutated and constitutively active, leading to uncontrolled cell growth. Osimertinib and its analogues are designed to inhibit the kinase activity of these mutant forms of EGFR.
References
Tert-butyl 4-amino-3-fluorobenzoate: A Versatile Building Block for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-amino-3-fluorobenzoate is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The presence of the fluorine atom and the amino group on the benzene (B151609) ring, combined with the sterically bulky tert-butyl ester, provides a unique combination of reactivity and selectivity for constructing complex molecular architectures. This application note details the use of this compound in the synthesis of fluoroquinolones, a critical class of antibacterial agents, and provides a detailed experimental protocol for a key synthetic transformation.
Application: Synthesis of Fluoroquinolone Core Structures
A primary application of this compound is in the synthesis of the quinolone ring system, the core scaffold of fluoroquinolone antibiotics. The synthetic strategy often involves a Gould-Jacobs reaction, where the aniline (B41778) derivative is reacted with a malonic acid derivative, followed by a thermal cyclization to form the pyridone ring of the quinolone system. The fluorine atom at the 6-position of the resulting quinolone is a key determinant of the antibacterial activity of many clinically used fluoroquinolones.
The general synthetic workflow for the preparation of a fluoroquinolone core from this compound is depicted below. This process typically involves an initial reaction with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, which is then cyclized at high temperature. Subsequent hydrolysis of the ester and introduction of a suitable substituent at the 7-position (often a piperazine (B1678402) ring) leads to the final bioactive compounds.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (A Key Quinolone Intermediate)
This protocol describes the initial steps in the synthesis of a fluoroquinolone core using the Gould-Jacobs reaction.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution. Heat the mixture to reflux for 4 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
-
Cyclization: In a separate flask equipped with a condenser, heat diphenyl ether to 250 °C. Add the crude enamine intermediate dropwise to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30 minutes after the addition is complete.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add hexanes to precipitate the product. Filter the solid, wash with hexanes, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterization: The structure of the synthesized tert-butyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data
The following table summarizes typical reaction outcomes for the synthesis of key fluoroquinolone intermediates. Note that yields can vary based on reaction scale and purification methods.
| Starting Material | Reagent | Product | Typical Yield (%) |
| This compound | Diethyl ethoxymethylenemalonate | Tert-butyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 75-85 |
| 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1-Cyclopropylpiperazine | Ciprofloxacin | 60-70 |
Biological Activity and Signaling Pathways
Fluoroquinolones synthesized from this compound derivatives are potent antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, fluoroquinolones lead to a rapid bactericidal effect.[1]
Beyond their antibacterial effects, some fluoroquinolones have been reported to possess anti-inflammatory and anticancer activities.[2][3] The anti-inflammatory effects are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[2] The anticancer activity of certain fluoroquinolone derivatives has been linked to their ability to inhibit human topoisomerase II, an enzyme involved in DNA replication in cancer cells, leading to apoptosis.[3]
Conclusion
This compound is a key building block for the synthesis of biologically active heterocycles, most notably the fluoroquinolone antibiotics. The synthetic routes are well-established, and the resulting compounds have a profound impact on medicine. Further exploration of this starting material in the synthesis of novel heterocyclic scaffolds holds significant promise for the discovery of new therapeutic agents.
References
Application Notes: Suzuki Coupling Protocol for tert-butyl 4-amino-3-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[2] This application note provides a detailed protocol for the Suzuki coupling of a halogenated derivative of tert-butyl 4-amino-3-fluorobenzoate with various arylboronic acids. This transformation is a key step in the synthesis of complex biaryl molecules, which are common structural motifs in biologically active compounds. The presence of the fluoro and amino groups on the aromatic ring makes this substrate particularly relevant for the development of novel pharmaceutical candidates.
General Reaction Scheme
The protocol described herein focuses on the Suzuki-Miyaura coupling of tert-butyl 4-amino-2-bromo-3-fluorobenzoate with a generic arylboronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[1]
Figure 1: General scheme for the Suzuki coupling of tert-butyl 4-amino-2-bromo-3-fluorobenzoate.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. The use of anhydrous solvents and inert atmosphere techniques is recommended for optimal results.
Materials:
-
tert-Butyl 4-amino-2-bromo-3-fluorobenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle or oil bath
-
Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add tert-butyl 4-amino-2-bromo-3-fluorobenzoate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask with the inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The mixture should be stirred to ensure good mixing. Finally, add the palladium catalyst (2-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, including those with structural similarities to tert-butyl 4-amino-2-bromo-3-fluorobenzoate. These conditions can serve as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-95 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 90 | 18 | 80-98 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | THF/H₂O (10:1) | 80 | 8 | 85-99 |
Yields are representative and will vary depending on the specific arylboronic acid used.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with tert-butyl 4-amino-3-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction has become indispensable in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, replacing harsher, traditional methods.[1] These application notes focus on the use of tert-butyl 4-amino-3-fluorobenzoate as the amine coupling partner. This substrate is of particular interest in pharmaceutical development as the fluorinated aminobenzoate motif is a key structural element in various biologically active molecules.
The presence of the fluorine atom and the ester group makes this compound an electron-deficient aniline. This electronic property, combined with potential steric hindrance, presents a challenge that requires careful optimization of the catalytic system. Success in these couplings hinges on the selection of an appropriate palladium precursor, a sterically demanding and electron-rich phosphine (B1218219) ligand, and a suitable base.[3]
Recommended Catalyst Systems
For the successful Buchwald-Hartwig amination of electron-deficient anilines like this compound, the use of bulky, electron-rich phosphine ligands is critical. These ligands facilitate the rate-limiting reductive elimination step of the catalytic cycle and prevent the formation of off-cycle catalyst intermediates.
Key Components:
-
Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(0) precursors like Pd₂(dba)₃ can directly enter the catalytic cycle, while Pd(II) precursors are reduced in situ.
-
Phosphine Ligands: Sterically hindered biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are highly effective.[4] For sterically demanding substrates, other bulky alkylphosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can also be successful.[5][6]
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be employed depending on the specific substrates.
Data on Buchwald-Hartwig Amination of Substituted Anilines
The following table summarizes representative conditions for the Buchwald-Hartwig amination of various aryl halides with substituted anilines, providing a starting point for optimization with this compound.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1.0) | XPhos (3.0) | NaOt-Bu (1.2) | Toluene (B28343) | 100 | 18 | 98 |
| 2 | 4-Bromoanisole | N-Methylaniline | Pd(OAc)₂ (1.0) | P(t-Bu)₃ (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 3 | 99 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | p-Toluidine | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | NaOt-Bu (1.2) | Dioxane | 100 | 20 | 95 |
| 4 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 85 |
| 5 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1.0) | tBu₃P·HBF₄ (2.0) | NaOt-Bu (2.2) | Toluene | Reflux | 16 | 65 |
| 6 | 4-Chlorobenzonitrile | Aniline | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6.0) | DBU (2.0) | PhMe | 100 | 2 | 87 |
This table is a compilation of representative data from various sources to illustrate common reaction conditions and is not specific to the title substrate.[7]
Detailed Experimental Protocol
Reaction: Coupling of an Aryl Bromide with this compound.
Reaction Scheme:
Ar-Br + this compound → Ar-NH-(2-fluoro-4-(tert-butoxycarbonyl)phenyl)
Materials and Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane (B91453) (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Degassing (Optional but Recommended): For robust systems, this may not be necessary, but for sensitive substrates, it is good practice. Subject the mixture to three freeze-pump-thaw cycles or bubble argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl halide.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1] The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
The following diagram outlines the general laboratory workflow for performing the Buchwald-Hartwig amination reaction, from setup to final product isolation.
References
Application of Tert-butyl 4-amino-3-fluorobenzoate in the Synthesis of Kinase Inhibitors
Introduction
Tert-butyl 4-amino-3-fluorobenzoate is a valuable substituted aniline (B41778) building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. The presence of the fluorine atom and the protected carboxylic acid moiety provides unique electronic properties and synthetic handles for the construction of complex bioactive molecules. This document outlines the application of this compound in the synthesis of a representative Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, a class of drugs pivotal in the treatment of various cancers. While a specific marketed API directly utilizing this starting material is not detailed in publicly available literature, the following protocols and data are based on well-established synthetic routes for analogous EGFR inhibitors, demonstrating the utility of this versatile intermediate.
Core Application: Synthesis of a Representative EGFR Kinase Inhibitor
The primary application of this compound is as a key precursor for the aniline core of many kinase inhibitors. The amino group serves as a nucleophile in reactions such as nucleophilic aromatic substitution (SNAr) with heterocyclic scaffolds, a common strategy in the synthesis of drugs like Gefitinib and Lapatinib. The fluoro substituent can enhance binding affinity and modulate the physicochemical properties of the final compound. The tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected in later steps to be used as a handle for further derivatization or to improve solubility.
Herein, we describe a representative two-step synthesis of a hypothetical EGFR inhibitor, Compound 2 , from this compound and a 4-chloro-6-acrylamidequinazoline intermediate.
Data Presentation
The following tables summarize the quantitative data for the representative synthesis of Compound 2 .
Table 1: Reaction Conditions and Yields for the Synthesis of Compound 2
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound, 4-chloro-6-acrylamidequinazoline | Isopropanol (B130326) | 80 | 12 | 85 | >98 (LC-MS) |
| 2 | Deprotection | Compound 1 | Trifluoroacetic acid/DCM (1:1) | 25 | 4 | 92 | >99 (LC-MS) |
Table 2: Characterization Data for Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | Mass Spec (ESI-MS) m/z |
| 1 | C25H24FN5O3 | 477.50 | 9.55 (s, 1H), 8.80 (s, 1H), 8.55 (s, 1H), 8.05 (d, J = 8.8 Hz, 1H), 7.80 (dd, J = 12.0, 2.4 Hz, 1H), 7.60 (m, 1H), 7.40 (t, J = 8.8 Hz, 1H), 6.50 (dd, J = 16.8, 10.0 Hz, 1H), 6.30 (d, J = 16.8 Hz, 1H), 5.80 (d, J = 10.0 Hz, 1H), 1.55 (s, 9H) | 478.2 [M+H]+ |
| 2 | C21H16FN5O3 | 421.39 | 12.5 (br s, 1H), 9.60 (s, 1H), 8.85 (s, 1H), 8.60 (s, 1H), 8.10 (d, J = 8.8 Hz, 1H), 7.85 (dd, J = 12.0, 2.4 Hz, 1H), 7.65 (m, 1H), 7.45 (t, J = 8.8 Hz, 1H), 6.55 (dd, J = 16.8, 10.0 Hz, 1H), 6.35 (d, J = 16.8 Hz, 1H), 5.85 (d, J = 10.0 Hz, 1H) | 422.1 [M+H]+ |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-((6-acrylamidoquinazolin-4-yl)amino)-3-fluorobenzoate (Compound 1)
Materials:
-
This compound (1.0 eq)
-
4-chloro-6-acrylamidequinazoline (1.05 eq)
-
Isopropanol (IPA)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask, add this compound and 4-chloro-6-acrylamidequinazoline.
-
Add isopropanol to the flask to create a suspension (approx. 10 mL per gram of starting aniline).
-
Add diisopropylethylamine (DIPEA) to the mixture.
-
Fit the flask with a condenser and place it under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash with cold isopropanol.
-
Dry the solid under vacuum to obtain Compound 1 as a pale yellow solid.
Protocol 2: Synthesis of 4-((6-acrylamidoquinazolin-4-yl)amino)-3-fluorobenzoic acid (Compound 2)
Materials:
-
Compound 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve Compound 1 in dichloromethane (DCM) in a round-bottom flask at room temperature.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield Compound 2 as an off-white solid.
Visualizations
Caption: Synthetic workflow for the representative EGFR inhibitor.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound 2.
Conclusion
This compound serves as a key building block for the synthesis of potent kinase inhibitors. The representative synthesis of an EGFR inhibitor detailed above illustrates a practical and efficient method for its application. The straightforward protocols for nucleophilic aromatic substitution and subsequent deprotection provide a reliable route to the final active pharmaceutical ingredient. The strategic placement of the fluorine atom and the latent carboxylic acid functionality make this intermediate a valuable tool for medicinal chemists in the design and development of novel targeted therapies.
Application Notes: A Detailed Protocol for the Sandmeyer Reaction of tert-Butyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a cornerstone transformation in organic synthesis, enabling the conversion of primary aromatic amines into a wide array of functionalized aromatic compounds via a diazonium salt intermediate.[1] This reaction is particularly valuable for introducing substituents such as halogens, cyano, and hydroxyl groups onto an aromatic ring, which can be challenging to achieve through other synthetic methods.[2] This application note provides a detailed experimental procedure for the Sandmeyer reaction of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines the conversion of the starting amine to its corresponding chloro and bromo derivatives, providing a robust methodology for drug discovery and development professionals.
Reaction Principle
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl or HBr), at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately in the subsequent step.[3]
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) halide (CuCl or CuBr). The copper(I) salt catalyzes the replacement of the diazonium group with the corresponding halide, with the evolution of nitrogen gas.[1] The reaction is believed to proceed through a radical mechanism.[1]
Experimental Protocols
This section details the procedures for the chlorination and bromination of this compound via the Sandmeyer reaction.
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
48% Hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Protocol 1: Synthesis of tert-Butyl 4-chloro-3-fluorobenzoate
1. Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
2. Sandmeyer Chlorination:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. The addition is often accompanied by the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure tert-butyl 4-chloro-3-fluorobenzoate.
Protocol 2: Synthesis of tert-Butyl 4-bromo-3-fluorobenzoate
1. Diazotization:
-
Follow the same diazotization procedure as described in Protocol 1, substituting concentrated hydrochloric acid with 48% hydrobromic acid (3.0 eq).
2. Sandmeyer Bromination:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
3. Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1 to obtain pure tert-butyl 4-bromo-3-fluorobenzoate.
Data Presentation
The following tables summarize the typical quantitative data for the Sandmeyer reaction of this compound.
Table 1: Reagent Quantities for the Synthesis of tert-Butyl 4-chloro-3-fluorobenzoate
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Concentrated Hydrochloric Acid | 3.0 |
| Sodium Nitrite | 1.1 |
| Copper(I) Chloride | 1.2 |
Table 2: Reagent Quantities for the Synthesis of tert-Butyl 4-bromo-3-fluorobenzoate
| Reagent | Molar Eq. |
| This compound | 1.0 |
| 48% Hydrobromic Acid | 3.0 |
| Sodium Nitrite | 1.1 |
| Copper(I) Bromide | 1.2 |
Table 3: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-80% (after purification) |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the Sandmeyer reaction is depicted below.
Caption: Experimental workflow for the Sandmeyer reaction.
The Sandmeyer reaction proceeds via a radical mechanism, which is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.
References
Protecting Group Strategies for tert-Butyl 4-Amino-3-fluorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups for the amino functionality of tert-butyl 4-amino-3-fluorobenzoate. This compound is a valuable intermediate in pharmaceutical synthesis, and effective protection of its amino group is crucial for successful downstream functionalization. The presence of a fluorine atom and a bulky tert-butyl ester group necessitates careful consideration of reaction conditions to ensure high yields and chemoselectivity.
Introduction
This compound possesses two key functional groups requiring strategic protection: a nucleophilic secondary amine and an acid-sensitive tert-butyl ester. The selection of an appropriate amino-protecting group is contingent on the desired chemical transformations and the need for orthogonal deprotection strategies that leave the ester intact. This document focuses on two of the most common and versatile amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The primary challenge lies in the orthogonal deprotection of the amino group without cleaving the tert-butyl ester. While the Cbz group is typically removed under neutral hydrogenolysis conditions, and the Boc group is acid-labile, the tert-butyl ester is also susceptible to acidic cleavage. Therefore, finely tuned deprotection protocols are essential for selective transformations.
Protecting Group Selection and Strategy
The choice between Boc and Cbz protecting groups depends on the planned synthetic route.
-
Boc Group: This group is ideal when subsequent reactions are performed under basic or neutral conditions. Its removal requires acidic conditions, which must be carefully controlled to avoid concomitant cleavage of the tert-butyl ester.
-
Cbz Group: The Cbz group offers excellent stability under a wide range of non-reducing conditions. Its removal via catalytic hydrogenation is highly selective and orthogonal to the acid-labile tert-butyl ester, making it a robust choice for many synthetic pathways.
An overview of the protection and deprotection strategies is presented below.
Caption: General workflow for protection and deprotection of the amino group.
Experimental Protocols
N-Boc Protection of this compound
This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Reaction:
Caption: Boc protection of the amino group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF or DCM (0.2-0.5 M).
-
Add triethylamine (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-Boc protected product.
| Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Boc | (Boc)₂O | Et₃N | THF | 6 | >95 | Generic Protocol |
| Boc | (Boc)₂O | DMAP (cat.) | DCM | 4 | >95 | Generic Protocol |
N-Cbz Protection of this compound
This protocol details the protection of the amino group using benzyl (B1604629) chloroformate (Cbz-Cl).[1]
Reaction:
Caption: Cbz protection of the amino group.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in a 1:1 mixture of dioxane and water (0.3 M), add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure N-Cbz protected compound.
| Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 16 | 85-95 | Generic Protocol |
Orthogonal Deprotection Protocols
Selective Deprotection of N-Boc Group
Selective removal of the Boc group in the presence of a tert-butyl ester is challenging but can be achieved under carefully controlled acidic conditions.[2]
Reaction:
Caption: Selective Boc deprotection.
Materials:
-
tert-Butyl 4-((tert-butoxycarbonyl)amino)-3-fluorobenzoate
-
4 M HCl in Dioxane
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected compound (1.0 equiv) in a minimal amount of anhydrous dioxane.
-
Cool the solution to 0 °C.
-
Slowly add a stoichiometric amount (1.0-1.2 equiv) of 4 M HCl in dioxane.
-
Monitor the reaction very closely by TLC or LC-MS. The reaction time is critical to avoid cleavage of the tert-butyl ester.
-
Once the starting material is consumed (typically within 30-60 minutes), quench the reaction by adding it to a cold, stirred solution of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product should be used immediately in the next step or can be purified by flash chromatography.
| Protecting Group | Reagent | Solvent | Time (min) | Yield (%) | Reference |
| Boc | 4 M HCl in Dioxane (1.1 eq) | Dioxane | 30-60 | 70-85 | [2] |
| Boc | Methanesulfonic acid in tBuOAc/CH₂Cl₂ | tBuOAc/CH₂Cl₂ | 60-120 | 70-100 | [2] |
Selective Deprotection of N-Cbz Group
The Cbz group can be selectively removed by catalytic hydrogenation without affecting the tert-butyl ester.[3]
Reaction:
Caption: Selective Cbz deprotection.
Materials:
-
tert-Butyl 3-fluoro-4-(((benzyloxy)carbonyl)amino)benzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 equiv) in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product is often pure enough for subsequent steps without further purification.
| Protecting Group | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Cbz | H₂, 10% Pd/C | MeOH | 3 | >95 | [3] |
| Cbz | Ammonium formate, 10% Pd/C | MeOH | 2 | >95 | [3] |
Conclusion
The successful functionalization of this compound relies on the judicious choice and application of amino-protecting groups. The Boc group offers a convenient protection strategy, but its removal requires carefully controlled acidic conditions to preserve the tert-butyl ester. In contrast, the Cbz group, removable by catalytic hydrogenation, provides a more robust orthogonal protection strategy, ensuring the integrity of the ester functionality. The protocols outlined in this document provide reliable methods for the protection and selective deprotection of the amino group, facilitating the synthesis of complex molecules for pharmaceutical and research applications.
References
Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 4-amino-3-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and strategic guidance for the scale-up synthesis of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in the development of novel therapeutics. This document outlines various synthetic methodologies, presents quantitative data in a comparative format, and offers step-by-step experimental procedures suitable for laboratory and pilot-plant scale production. Furthermore, it highlights the significance of this compound as a building block for targeted therapies, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors, and includes a schematic of the EGFR signaling pathway to provide a biological context for its application.
Introduction
This compound is a valuable synthetic intermediate in the pharmaceutical industry. The presence of the fluorine atom and the amino group on the benzene (B151609) ring makes it an attractive scaffold for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates, such as metabolic stability, binding affinity, and bioavailability. Notably, derivatives of aminobenzoic acid are integral components of several approved and investigational Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions in later synthetic steps.
The scalability of the synthesis of this intermediate is crucial for ensuring a reliable and cost-effective supply chain for drug development and manufacturing. This document details three common and effective methods for the large-scale esterification of 4-amino-3-fluorobenzoic acid.
Synthetic Methodologies and Data Presentation
The synthesis of this compound from 4-amino-3-fluorobenzoic acid can be achieved through several methods. Below is a summary of three scalable approaches with typical reaction parameters and outcomes.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Method A: Acid-Catalyzed Esterification with tert-Butanol (B103910) | 4-amino-3-fluorobenzoic acid, tert-butanol, H₂SO₄ (catalytic) | Dioxane or THF | 60-80 | 12-24 | 60-75 | Requires removal of water to drive equilibrium. Azeotropic distillation can be employed. |
| Method B: Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Method | 4-amino-3-fluorobenzoic acid, Boc₂O, DMAP (catalytic) | Acetonitrile (B52724) or DCM | 25-40 | 4-8 | 85-95 | Milder conditions, high yielding. The cost of Boc₂O can be a factor for very large-scale synthesis. |
| Method C: Transesterification with tert-Butyl Acetate (B1210297) | 4-amino-3-fluorobenzoic acid, tert-butyl acetate, HClO₄ (catalytic) | tert-Butyl acetate | Reflux | 24-48 | 70-80 | Uses an inexpensive tert-butyl source. Requires careful control of the acidic catalyst. |
Experimental Protocols
Method A: Scale-up Synthesis via Acid-Catalyzed Esterification with tert-Butanol
This protocol describes a representative procedure for the synthesis of this compound on a 100 g scale.
Materials:
-
4-amino-3-fluorobenzoic acid (100 g, 0.64 mol)
-
tert-Butanol (1 L, 10.6 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 5 mL)
-
Dioxane (or THF) (1 L)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a Dean-Stark trap
-
Heating mantle with temperature controller
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add 4-amino-3-fluorobenzoic acid (100 g), tert-butanol (1 L), and dioxane (1 L).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and collect any water that forms in the Dean-Stark trap. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a stirred solution of saturated sodium bicarbonate (2 L) to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of heptane and ethyl acetate.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
-
Filter the solid, wash with cold heptane, and dry under vacuum to afford this compound as a crystalline solid.
-
Method B: Scale-up Synthesis using Di-tert-butyl Dicarbonate (Boc₂O)
This method offers higher yields under milder conditions.
Materials:
-
4-amino-3-fluorobenzoic acid (100 g, 0.64 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (154 g, 0.71 mol)
-
4-(Dimethylamino)pyridine (DMAP) (7.8 g, 0.064 mol)
-
Acetonitrile (or Dichloromethane - DCM) (2 L)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 5 L flask, dissolve 4-amino-3-fluorobenzoic acid (100 g) and DMAP (7.8 g) in acetonitrile (2 L).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (154 g) portion-wise over 30 minutes. Gas evolution (CO₂) will be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and then brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization as described in Method A.
Application in Drug Development: A Building Block for EGFR Inhibitors
Substituted aminobenzoic acids are critical pharmacophores in a class of anticancer drugs known as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a transmembrane protein that, upon activation by its ligands, triggers a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
This compound serves as a key starting material for the synthesis of quinazoline (B50416) and pyrimidine-based scaffolds found in many EGFR inhibitors. The amino group allows for the construction of the heterocyclic core, while the fluorinated phenyl ring can be further functionalized to optimize binding to the ATP-binding pocket of the EGFR kinase domain.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
The protocols and data presented herein offer a robust foundation for the scale-up synthesis of this compound. The choice of synthetic method will depend on factors such as cost, available equipment, and desired purity. The role of this intermediate as a precursor to potent EGFR inhibitors underscores its importance in modern drug discovery and development. The provided diagrams offer a clear visual representation of both the biological context and the practical laboratory workflow.
Application Notes and Protocols: The Strategic Use of tert-butyl 4-amino-3-fluorobenzoate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A key building block in the synthesis of many such inhibitors is tert-butyl 4-amino-3-fluorobenzoate. Its unique structural features—a protected carboxylic acid, a nucleophilic amino group, and a strategically placed fluorine atom—make it an invaluable synthon for constructing complex heterocyclic scaffolds with potent and selective kinase inhibitory activity. These application notes provide detailed protocols and data for the synthesis of a representative kinase inhibitor utilizing this versatile building block, targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction
The fluorinated aminobenzoic acid scaffold is a recurring motif in a multitude of clinically relevant kinase inhibitors. The fluorine atom can enhance binding affinity through favorable interactions in the ATP-binding pocket of kinases, improve metabolic stability, and modulate the pKa of the amino group. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions in the final stages of a synthetic sequence. This allows for late-stage diversification or for the carboxylic acid to act as a key anchoring point in the final inhibitor.
These notes will detail a representative synthesis of a quinazoline-based kinase inhibitor, a common core structure for many EGFR inhibitors. The protocols provided are based on established synthetic methodologies prevalent in medicinal chemistry.
Data Presentation
The following tables summarize the inhibitory activity of a representative kinase inhibitor synthesized using this compound against wild-type EGFR and a common resistance mutant. The data is illustrative and compiled from literature on structurally related compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Representative Inhibitor 1 | EGFR (Wild-Type) | 15 |
| Representative Inhibitor 1 | EGFR (T790M Mutant) | 85 |
| Gefitinib (Reference) | EGFR (Wild-Type) | 25 |
| Gefitinib (Reference) | EGFR (T790M Mutant) | >5000 |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
| Representative Inhibitor 1 | A431 (EGFR Overexpression) | 0.25 |
| Representative Inhibitor 1 | H1975 (EGFR L858R/T790M) | 1.5 |
| Gefitinib (Reference) | A431 (EGFR Overexpression) | 0.5 |
| Gefitinib (Reference) | H1975 (EGFR L858R/T790M) | >10 |
Experimental Protocols
Synthesis of a Representative Quinazoline-Based Kinase Inhibitor
The synthesis involves a multi-step sequence starting with the construction of the quinazoline (B50416) core followed by coupling with this compound.
Scheme 1: Synthesis of the Quinazoline Core (Intermediate 2)
Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one (Intermediate 1)
-
To a round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and formamide (10 eq).
-
Heat the reaction mixture to 150 °C and stir for 4 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the flask and stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a white solid.
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (B18312) (Intermediate 2)
-
Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 76 °C) and stir for 3 hours. The suspension should become a clear solution.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
To the residue, add toluene (B28343) and evaporate under reduced pressure to remove any remaining traces of thionyl chloride.
-
The crude 4-chloro-6,7-dimethoxyquinazoline can be used in the next step without further purification.
Scheme 2: Coupling and Final Deprotection
Protocol 3: Buchwald-Hartwig Amination (Synthesis of Intermediate 3)
-
To a flame-dried Schlenk flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine (B1218219) ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the protected inhibitor.
Protocol 4: Deprotection of the tert-Butyl Ester (Synthesis of the Final Inhibitor)
-
Dissolve the protected inhibitor (Intermediate 3) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be purified by preparative HPLC or by trituration with a suitable solvent (e.g., diethyl ether) to afford the final kinase inhibitor as its TFA salt.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. The protocols and data presented here for a representative quinazoline-based EGFR inhibitor highlight a robust and adaptable synthetic strategy. Researchers can modify the quinazoline core or the aminobenzoic acid fragment to generate diverse libraries of compounds for structure-activity relationship (SAR) studies, ultimately leading to the discovery of novel and potent kinase inhibitors for targeted therapies. The logical and stepwise nature of the synthesis allows for efficient production and purification of the target compounds.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude tert-Butyl 4-Amino-3-Fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude tert-butyl 4-amino-3-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. The most likely impurities are:
-
4-Amino-3-fluorobenzoic acid: The unreacted starting material from the esterification reaction.
-
Di-tert-butyl 4,4'-(diazene-1,2-diyl)bis(3-fluorobenzoate): A potential byproduct formed from the oxidative coupling of two molecules of the parent amine.
-
Hydrolysis product: The crude product may hydrolyze back to 4-amino-3-fluorobenzoic acid if exposed to acidic conditions during workup or storage.
-
Thermal decomposition products: Although less common under standard conditions, excessive heat can lead to the decomposition of the tert-butyl ester.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: What is the expected appearance and stability of the purified product?
A3: Pure this compound is typically an off-white to yellow crystalline solid. It is generally stable under standard laboratory conditions but should be stored in a cool, dark place to prevent degradation. Aromatic amines can be sensitive to light and air, which may cause discoloration over time.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily residue instead of crystals | The solvent may be too nonpolar, or the compound has "oiled out." | Add a small amount of a more polar co-solvent (e.g., water to an ethanol (B145695) solution) dropwise to the hot solution until turbidity is observed, then allow it to cool slowly. |
| Poor recovery of the product | The chosen solvent is too polar, leading to high solubility even at low temperatures. The compound may be too soluble in the chosen solvent. | Use a less polar solvent system. Ensure the solution is fully saturated at high temperature and cooled sufficiently. Minimize the amount of hot solvent used to dissolve the crude product. |
| Colored crystals | Presence of colored impurities, possibly from diazene (B1210634) byproducts or degradation. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can sometimes adsorb the desired product. |
| No crystal formation upon cooling | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Streaking or tailing of the product spot on TLC and column | The amino group is interacting with the acidic silica (B1680970) gel.[1] | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Poor separation of impurities | The eluent system does not have the right polarity to resolve the compounds. | Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find the optimal eluent for separation. Consider a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. |
| Low recovery of the product | The compound may be irreversibly adsorbed onto the silica gel. | Use a less acidic stationary phase like deactivated silica or alumina. Pre-treating the silica gel with triethylamine can also help.[1] |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratios (v/v) | Notes |
| Recrystallization | Ethanol/Water | 9:1 to 4:1 | Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly. |
| Toluene | - | Can be effective for removing more polar impurities. | |
| Heptane/Ethyl Acetate | 3:1 to 1:1 | A good non-polar/polar solvent mixture for recrystallization. | |
| Flash Column Chromatography | Hexane/Ethyl Acetate | 9:1 to 1:1 | A standard eluent system for compounds of moderate polarity. |
| Dichloromethane (B109758)/Methanol | 99:1 to 95:5 | A more polar system that can be effective for eluting the product. | |
| Hexane/Ethyl Acetate + Triethylamine | Add 0.1-1% Et3N | The addition of triethylamine is crucial to prevent peak tailing. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently turbid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). Remember to add 0.1-1% triethylamine to your eluent system.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Purification workflows for this compound.
Caption: Troubleshooting decision tree for purification.
References
Technical Support Center: Optimizing Reaction Yield for tert-Butyl 4-amino-3-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of tert-butyl 4-amino-3-fluorobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of esterification of 4-amino-3-fluorobenzoic acid using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration. - Increase temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures may lead to side product formation. |
| Inactive reagents | - Use fresh (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored aliquot. - Verify catalyst activity: Ensure the DMAP is of high purity and has been stored correctly. |
| Insufficient catalyst | - Increase DMAP loading: While catalytic amounts are standard, for sterically hindered or less reactive substrates, increasing the molar ratio of DMAP (e.g., from 0.1 eq to 0.2-0.5 eq) can improve the yield. |
| Presence of water | - Use anhydrous solvent: Ensure the solvent (e.g., THF, Dichloromethane) is thoroughly dried. - Dry starting material: Dry the 4-amino-3-fluorobenzoic acid under vacuum before use. |
Issue 2: Formation of Significant Side Products
| Side Product | Identification | Mitigation Strategy |
| N-Boc protected starting material | Can be identified by NMR and Mass Spectrometry. | This can occur if the reaction conditions favor N-acylation over O-acylation. Lowering the reaction temperature and using a non-polar aprotic solvent can sometimes favor the desired esterification. |
| Pyrocarbonate byproducts | Various signals in the tert-butyl region of the ¹H NMR spectrum. | These can arise from the decomposition of (Boc)₂O. Use the minimum effective amount of (Boc)₂O and control the reaction temperature. |
| Unreacted starting material | Presence of a carboxylic acid peak in the IR spectrum and a distinct spot on TLC. | See "Issue 1: Low or No Product Yield" for solutions. Purification via column chromatography or an acidic wash can remove the unreacted acid. |
Issue 3: Difficult Purification
| Problem | Suggested Solution |
| Co-elution of product and impurities during column chromatography | - Optimize solvent system: Use a gradient elution with a solvent system that provides good separation on TLC. A common system is a gradient of ethyl acetate (B1210297) in hexanes. - Use a different stationary phase: If silica (B1680970) gel does not provide adequate separation, consider using alumina (B75360) (neutral or basic). |
| Product is an oil and difficult to handle | - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. - Recrystallization: If a solid can be obtained, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to improve purity. |
| Removal of unreacted 4-amino-3-fluorobenzoic acid | - Aqueous wash: During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. Be cautious as a strong base may hydrolyze the ester product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the esterification of 4-amino-3-fluorobenzoic acid. This is often achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. The most common culprits are the presence of moisture, which hydrolyzes the (Boc)₂O and the activated intermediate, and impure or degraded reagents. Ensure all glassware is oven-dried, use anhydrous solvents, and fresh reagents. Additionally, the stoichiometry of the reagents is crucial; using a slight excess of (Boc)₂O can help drive the reaction to completion.
Q3: I am observing a major byproduct that appears to be the N-Boc protected starting material. How can I avoid this?
A3: The amino group of 4-amino-3-fluorobenzoic acid can also react with (Boc)₂O. To favor the desired O-acylation (esterification) over N-acylation, you can try adjusting the reaction conditions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes increase the selectivity for the desired ester.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material (more polar) and the product (less polar). The spots can be visualized under UV light.
Q5: How can I effectively remove the unreacted 4-amino-3-fluorobenzoic acid after the reaction?
A5: During the aqueous work-up, washing the organic layer with a mild base like saturated sodium bicarbonate solution will extract the unreacted carboxylic acid into the aqueous phase. Alternatively, column chromatography on silica gel can effectively separate the less polar product from the more polar starting material.
Data Presentation
Table 1: Representative Optimization of Reaction Conditions for the Esterification of 4-amino-3-fluorobenzoic acid *
| Entry | (Boc)₂O (eq.) | DMAP (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 0.1 | THF | 25 | 12 | 65 |
| 2 | 1.5 | 0.1 | THF | 25 | 12 | 78 |
| 3 | 1.5 | 0.2 | THF | 25 | 12 | 85 |
| 4 | 1.5 | 0.2 | DCM | 25 | 12 | 82 |
| 5 | 1.5 | 0.2 | THF | 40 | 6 | 88 |
| 6 | 1.5 | 0.2 | THF | 25 | 24 | 90 |
*This table presents hypothetical data based on typical optimization studies for similar esterification reactions and is intended for illustrative purposes.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-fluorobenzoic acid (1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material. To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq.) followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
Caption: Logical relationships between reaction parameters and outcomes.
Technical Support Center: Synthesis of Tert-butyl 4-amino-3-fluorobenzoate
Welcome to the technical support center for the synthesis of tert-butyl 4-amino-3-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method for the synthesis of this compound is the esterification of 4-amino-3-fluorobenzoic acid. A widely used and generally mild approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Another classical method is the reaction of the carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) under strong acidic conditions (e.g., using sulfuric acid as a catalyst).
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The two main side reactions of concern are:
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Hydrolysis of the tert-butyl ester: The product can hydrolyze back to the starting material, 4-amino-3-fluorobenzoic acid, particularly in the presence of acid or strong base during workup or purification.
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Decarboxylation: The starting material, 4-amino-3-fluorobenzoic acid, can undergo decarboxylation to form 2-fluoroaniline, especially at elevated temperatures or under acidic conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexanes (e.g., 30:70 v/v). The starting material (4-amino-3-fluorobenzoic acid) is significantly more polar than the product (this compound) and will have a lower Rf value.
Q4: What is the expected yield for this synthesis?
A4: The yield can vary significantly depending on the chosen method and reaction conditions. With the di-tert-butyl dicarbonate method, yields can range from moderate to high (60-90%), provided that side reactions are minimized and the purification is carried out efficiently.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient activation of the carboxylic acid. | - Ensure all reagents are dry, especially the solvent and 4-amino-3-fluorobenzoic acid.- Increase the amount of di-tert-butyl dicarbonate (e.g., to 1.5 equivalents).- Increase the amount of DMAP catalyst (e.g., to 0.2 equivalents).- Extend the reaction time and continue monitoring by TLC. |
| Decomposition of di-tert-butyl dicarbonate. | - Use fresh, high-quality di-tert-butyl dicarbonate. Store it properly to prevent decomposition. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | - See solutions for "Low or No Product Formation". |
| Hydrolysis of the product during workup or purification. | - Avoid acidic conditions during the aqueous workup. Use a mild base like sodium bicarbonate solution for washing.- If performing column chromatography on silica (B1680970) gel, consider neutralizing the silica gel by pre-treating it with a triethylamine (B128534) solution in the eluent and then re-equilibrating with the eluent. | |
| Formation of a Significant Amount of 2-Fluoroaniline | Decarboxylation of the starting material. | - Maintain a moderate reaction temperature. Avoid excessive heating. For the (Boc)₂O/DMAP method, room temperature is generally sufficient.- If using an acid-catalyzed method with tert-butanol, keep the temperature as low as possible while still achieving a reasonable reaction rate. |
| Oily Product That is Difficult to Crystallize | Presence of impurities, such as unreacted di-tert-butyl dicarbonate byproducts or residual solvent. | - Purify the crude product using column chromatography on silica gel.- After purification, dissolve the product in a minimal amount of a good solvent (e.g., dichloromethane (B109758) or ethyl acetate) and add a non-polar solvent (e.g., hexanes or pentane) dropwise to induce crystallization. Seeding with a small crystal of pure product can be beneficial. |
Experimental Protocol: Synthesis with Di-tert-butyl Dicarbonate
This protocol is an adapted procedure based on common methods for the tert-butylation of amino acids.
Materials:
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4-amino-3-fluorobenzoic acid
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Di-tert-butyl dicarbonate ((Boc)₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes
Procedure:
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To a solution of 4-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
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To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound.
Data Presentation
Table 1: Reagent Quantities and Physicochemical Data
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-amino-3-fluorobenzoic acid | 155.13 | 1.0 | (User defined) |
| Di-tert-butyl dicarbonate | 218.25 | 1.2 | (Calculated) |
| 4-(Dimethylamino)pyridine | 122.17 | 0.1 | (Calculated) |
Table 2: Troubleshooting Summary and Expected Outcomes
| Parameter | Standard Condition | Potential Deviation | Troubleshooting Action | Expected Outcome |
| Reaction Temperature | Room Temperature | Elevated Temperature (>40 °C) | Reduce heating | Minimize decarboxylation |
| Workup pH | Neutral to slightly basic | Acidic (pH < 7) | Use NaHCO₃ wash | Prevent ester hydrolysis |
| (Boc)₂O Equivalents | 1.2 | < 1.1 | Add more (Boc)₂O | Drive reaction to completion |
| DMAP Equivalents | 0.1 | < 0.05 | Add more DMAP | Increase reaction rate |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for identifying and resolving common synthesis issues.
Technical Support Center: Column Chromatography of tert-butyl 4-amino-3-fluorobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 4-amino-3-fluorobenzoate by column chromatography. The information is tailored to researchers, scientists, and drug development professionals to help navigate common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is a general starting condition for the column chromatography of this compound?
A typical starting point for the purification of this compound is normal-phase chromatography using silica (B1680970) gel as the stationary phase. A common mobile phase consists of a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297). The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC).[1][2][3]
Q2: How do I select an appropriate solvent system using TLC?
To select a suitable solvent system, spot your crude sample on a silica gel TLC plate and elute it with different ratios of hexanes and ethyl acetate. A good solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1][4] This ensures that the compound does not elute too quickly (high Rf) or remain strongly adsorbed to the stationary phase (low Rf).
Q3: Is the tert-butyl ester group stable during silica gel chromatography?
The tert-butyl ester group is generally stable under neutral and basic conditions but is sensitive to acid.[5] Since silica gel is slightly acidic, there is a potential for partial or complete cleavage of the tert-butyl group to the corresponding carboxylic acid during prolonged exposure on the column. However, for many compounds, the contact time during a standard flash column chromatography run is short enough to avoid significant degradation.[6] If you suspect degradation, consider deactivating the silica gel.
Q4: My compound is streaking or "tailing" on the TLC plate and column. How can I fix this?
Peak tailing is a common issue when purifying basic compounds like aromatic amines on acidic silica gel.[7][8] This is due to strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (Et3N) or ammonia (B1221849) (as a solution in methanol), can be added to the mobile phase (typically 0.1-1%).[1][9][10] This competing base will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system polarity. - Column overloading. - Poorly packed column. | - Optimize the mobile phase using TLC to achieve better separation between the spots of your desired compound and impurities. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. - Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.[11] - Ensure the column is packed uniformly without any cracks or air bubbles to prevent channeling.[12][13] |
| Product is not Eluting from the Column | - Mobile phase polarity is too low. - The compound may have degraded on the column. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If necessary, a more polar solvent like methanol (B129727) can be added in small amounts to a solvent like dichloromethane (B109758).[1][2] - Check the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If degradation is observed, consider using a deactivated stationary phase like neutral alumina (B75360) or silica gel treated with a base.[3][14] |
| Multiple Fractions Contain the Purified Product, but at Low Concentrations | - The elution band of the compound is very broad (band broadening). | - This can be another symptom of peak tailing. Add a basic modifier like triethylamine to your eluent.[7][10] - Ensure the sample is loaded onto the column in a minimal volume of solvent to start with a narrow band.[12] |
| A New, More Polar Spot Appears on TLC of a Purified Fraction | - This is likely due to the cleavage of the tert-butyl ester, forming the free carboxylic acid. | - If this is a significant issue, you can try deactivating the silica gel by pre-treating it with a solution of your mobile phase containing a base (e.g., 1% triethylamine in hexanes/ethyl acetate) before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.[3] |
Experimental Protocols
Protocol 1: Standard Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica bed.[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the starting mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Column Chromatography with a Basic Modifier
-
Mobile Phase Preparation: Prepare your chosen solvent system (e.g., hexanes:ethyl acetate) and add 0.5-1% triethylamine by volume.
-
Column Packing: Pack the column with silica gel as described in Protocol 1, using the base-modified mobile phase.
-
Sample Loading and Elution: Follow the sample loading and elution steps from Protocol 1, using the base-modified mobile phase throughout the separation.
-
Fraction Collection and Isolation: Collect and analyze fractions as usual. When removing the solvent, be aware that triethylamine is relatively volatile but may require co-evaporation with a solvent like toluene (B28343) for complete removal.
Visual Guides
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting peak tailing for aromatic amines.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. biotage.com [biotage.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. benchchem.com [benchchem.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. Chromatography [chem.rochester.edu]
Preventing decomposition of tert-butyl 4-amino-3-fluorobenzoate
Welcome to the technical support center for tert-butyl 4-amino-3-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on preventing its decomposition.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound.
FAQ 1: General Stability and Storage
Question: What are the general stability characteristics of this compound and how should I store it?
Answer:
Based on the chemistry of its functional groups, this compound's stability is primarily influenced by its tert-butyl ester and aromatic amine moieties.
-
pH Sensitivity: The tert-butyl ester group is known to be stable under neutral and basic conditions due to steric hindrance, but it is highly susceptible to cleavage under acidic conditions. The primary degradation pathway in the presence of acid is hydrolysis to 4-amino-3-fluorobenzoic acid and tert-butanol (B103910) (which can subsequently eliminate water to form isobutylene).
-
Light Sensitivity: Aromatic amines can be sensitive to light and may degrade over time upon exposure. It is recommended to store the compound protected from light.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | To minimize potential thermal degradation and slow down any other decomposition pathways. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidation of the aromatic amine. |
| Light | Amber vial or in the dark | To prevent photodegradation of the aromatic amine moiety. |
| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis of the ester, especially in the presence of any acidic impurities. |
FAQ 2: Decomposition During a Reaction
Question: I am seeing unexpected byproducts in my reaction mixture. Could this compound be decomposing?
Answer:
Decomposition is a possibility, especially under certain reaction conditions. Here are some common scenarios and troubleshooting steps:
Scenario 1: Acidic Reaction Conditions
If your reaction is run in the presence of strong or even moderate acids (e.g., TFA, HCl, H₂SO₄, or Lewis acids), you are likely cleaving the tert-butyl ester.
-
Symptom: Formation of a more polar byproduct, identifiable by TLC or LC-MS, corresponding to the molecular weight of 4-amino-3-fluorobenzoic acid. You may also observe gas evolution (isobutylene).
-
Troubleshooting:
-
If the ester is a protecting group, this may be the intended reaction.
-
If the ester needs to remain intact, consider alternative reaction conditions that avoid strong acids. Can a non-acidic catalyst be used? Can the reaction be run at a lower temperature to reduce the rate of hydrolysis?
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Use a non-protic solvent to minimize the water available for hydrolysis.
-
Scenario 2: High Reaction Temperatures
Prolonged heating can lead to thermal decomposition.
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Symptom: Appearance of multiple, often colored, byproducts, suggesting complex degradation pathways.
-
Troubleshooting:
-
Attempt the reaction at a lower temperature for a longer duration.
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If high temperature is required, minimize the reaction time.
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Ensure the reaction is conducted under an inert atmosphere to prevent oxidation, which can be accelerated at higher temperatures.
-
Scenario 3: Presence of Strong Oxidizing Agents
The aromatic amine group is susceptible to oxidation.
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Symptom: Formation of colored impurities, potentially corresponding to nitroso or nitro compounds, or polymerization.
-
Troubleshooting:
-
Avoid strong oxidizing agents if the amino group is not the intended reaction site.
-
If oxidation is unavoidable for another part of the molecule, consider protecting the amino group (e.g., as an amide or carbamate) prior to the oxidation step.
-
The following diagram illustrates the primary acid-catalyzed decomposition pathway:
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
FAQ 3: Analytical Monitoring of Decomposition
Question: How can I monitor the stability of my this compound sample?
Answer:
The most common and effective method for monitoring the purity and detecting decomposition of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).
Experimental Protocol: HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a compatible solvent like acetonitrile.
Expected Observations:
-
A pure sample will show a single major peak.
-
The most common decomposition product, 4-amino-3-fluorobenzoic acid, will appear as a more polar (earlier eluting) peak.
-
Other degradation impurities will likely appear as small, additional peaks in the chromatogram.
This workflow can be visualized as follows:
Caption: HPLC workflow for assessing compound stability.
Troubleshooting low yields in Suzuki coupling of tert-butyl 4-amino-3-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of tert-butyl 4-amino-3-fluorobenzoate. This substrate presents unique challenges due to the interplay of electronic effects from the amino and fluoro substituents, as well as potential steric hindrance.
Troubleshooting Guides and FAQs
Low or No Yield
Q1: I am getting very low to no yield in my Suzuki coupling of this compound. What are the likely causes?
Low yields with this substrate are often attributed to a combination of factors related to its electronic and steric properties. The primary issues to investigate are:
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Inefficient Oxidative Addition: The electron-donating amino group can increase the electron density on the aromatic ring, making the initial oxidative addition of the palladium catalyst to the carbon-halogen bond the rate-limiting step.[1]
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Catalyst Inhibition/Deactivation: The amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] Additionally, the presence of oxygen can lead to the formation of palladium black and deactivate the catalyst.[3]
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Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield. These include:
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Protodeboronation: The boronic acid can be hydrolyzed to the corresponding arene, especially under harsh basic conditions or prolonged heating.[3]
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Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules can occur, often promoted by the presence of oxygen.[3]
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Dehalogenation: Reduction of the aryl halide starting material.
-
Q2: How can I improve the oxidative addition step for this electron-rich substrate?
To enhance the oxidative addition, it is crucial to use a palladium catalyst system with appropriate ligands:
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Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine (B1218219) ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can increase the electron density on the palladium center, which in turn facilitates the oxidative addition.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective for cross-coupling of electron-rich aryl halides.
Q3: What are the best practices to prevent catalyst deactivation?
Preventing catalyst deactivation is critical for achieving high yields:
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Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3]
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Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are often more stable and form the active Pd(0) species more reliably in solution.
-
Appropriate Ligand-to-Palladium Ratio: Maintaining an optimal ligand-to-palladium ratio (typically between 1:1 and 2:1) is important to prevent palladium aggregation and precipitation.[3]
Side Product Formation
Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this?
Homocoupling is a common side reaction, particularly with electron-rich boronic acids. To mitigate this:
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Strictly Anaerobic Conditions: As mentioned, the primary cause of homocoupling is often the presence of oxygen. Ensure your reaction setup is completely free of air.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that may occur during the in-situ reduction of a Pd(II) pre-catalyst.[3]
-
Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.
Q5: Protodeboronation of my boronic acid seems to be a major issue. What can I do?
Protodeboronation can be minimized by careful control of the reaction conditions:
-
Choice of Base: Use the mildest effective base. Strong bases and aqueous conditions can promote protodeboronation. Consider screening bases like K₃PO₄, Cs₂CO₃, or even KF. The use of anhydrous conditions can also be beneficial.
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Use Boronic Esters: Pinacol (B44631) esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[3]
-
Reaction Temperature and Time: Avoid excessively high temperatures and long reaction times. Monitor the reaction progress and stop it once the starting material is consumed.
Data Presentation
The following tables summarize reaction conditions and yields for Suzuki couplings of substrates with similar electronic and steric features to this compound. This data can serve as a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yields
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst/Ligand | Yield (%) | Reference |
| 1 | 4-Bromoaniline | Phenylboronic acid | Na₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | 98 | [4] |
| 2 | 4-Bromoaniline | Phenylboronic acid | K₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | 95 | [4] |
| 3 | 4-Bromoaniline | Phenylboronic acid | Cs₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | 92 | [4] |
| 4 | 2-Bromoaniline | Benzylboronic acid pinacol ester | Cs₂CO₃ | 2-MeTHF/H₂O | CataCXium A Pd G3 | 95 | [2] |
| 5 | 2-Bromoaniline | Phenylboronic acid pinacol ester | Cs₂CO₃ | 2-MeTHF/H₂O | CataCXium A Pd G3 | 97 | [2] |
Table 2: Comparison of Catalysts/Ligands for Suzuki Coupling of Ortho-Substituted Anilines
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst/Ligand | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Benzylboronic acid pinacol ester | Cs₂CO₃ | Dioxane/H₂O | Pd(dppf)Cl₂ | 11 | [2] |
| 2 | 2-Bromoaniline | Benzylboronic acid pinacol ester | Cs₂CO₃ | 2-MeTHF/H₂O | CataCXium A Pd G3 | 95 | [2] |
| 3 | 2-Bromoaniline | Benzylboronic acid pinacol ester | Cs₂CO₃ | 2-MeTHF/H₂O | XPhos Pd G3 | <5 | [2] |
| 4 | 2-Bromoaniline | Benzylboronic acid pinacol ester | Cs₂CO₃ | 2-MeTHF/H₂O | SPhos Pd G3 | <5 | [2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
tert-butyl 4-amino-3-bromobenzoate (or corresponding halide) (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos or XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or 2-MeTHF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tert-butyl 4-amino-3-bromobenzoate, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (and water, if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Improving the regioselectivity of reactions with tert-butyl 4-amino-3-fluorobenzoate
Welcome to the technical support center for tert-butyl 4-amino-3-fluorobenzoate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to reaction regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?
A1: The regioselectivity is determined by the interplay of the three substituents on the aromatic ring: the amino (-NH₂), fluoro (-F), and tert-butyl ester (-COOtBu) groups.
-
Amino Group (-NH₂): This is a powerful electron-donating group (EDG) and therefore strongly activating.[1] It directs incoming electrophiles to the ortho and para positions (C2 and C6).
-
Fluoro Group (-F): Halogens are a special case. The fluorine atom is deactivating due to its strong electron-withdrawing inductive effect (-I).[1][2] However, it possesses lone pairs that can be donated into the ring via resonance (+M effect), making it an ortho, para-director.[2][3] The resonance effect is key to stabilizing the intermediate carbocation during ortho/para attack.[1]
-
Tert-butyl Ester (-COOtBu): This is an electron-withdrawing group (EWG) and is deactivating. It directs incoming electrophiles to the meta position (C6). The bulky nature of the tert-butyl group also introduces significant steric hindrance, which can influence the accessibility of adjacent positions.
Q2: Why do my reactions with this compound yield a mixture of isomers?
A2: A mixture of products is common due to the competing directing effects of the substituents. The strongly activating amino group directs electrophiles to positions 2 and 6. The fluoro group also directs to position 2 (ortho) and 5 (para). The deactivating ester group directs to position 6 (meta). The powerful activating nature of the unprotected amine often dominates, leading to substitution at both accessible ortho and para positions, resulting in poor regioselectivity.
Q3: Which position on the ring is most nucleophilic for an electrophilic attack?
A3: The positions ortho and para to the strongly activating amino group (C2 and C6) are the most electron-rich and therefore the most nucleophilic. The fluoro group further enhances the nucleophilicity of the C2 position. However, the final product distribution will depend on a balance of these electronic effects and the steric hindrance posed by the bulky tert-butyl ester group near C5.
Troubleshooting Guide: Improving Regioselectivity
Problem: Poor or no regioselectivity observed in electrophilic aromatic substitution, leading to a mixture of C2, C6, and other substituted isomers.
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Caption: Troubleshooting workflow for poor regioselectivity.
Solution 1: Protect the Amino Group (Most Effective Method)
The most reliable strategy is to moderate the powerful activating effect of the amino group by converting it into an acetamide (B32628) (-NHAc).[4] This N-acetylation has two primary benefits:
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Reduces Activating Strength: The acetyl group is electron-withdrawing, which tempers the strong electron-donating nature of the nitrogen, making the ring less reactive and preventing side reactions.
-
Increases Steric Hindrance: The bulk of the acetyl group sterically hinders the adjacent C2 position, making the C6 position (para to the acetamide) the much more favored site for electrophilic attack.
Caption: Experimental workflow for regioselective synthesis.
Solution 2: Control Reaction Conditions
-
Temperature: Lowering the reaction temperature can increase selectivity.[5] Reactions are often run at 0 °C or even lower to favor the product formed via the pathway with the lowest activation energy, which is typically the sterically less hindered C6-substituted product.
-
Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of reaction intermediates. Non-coordinating solvents are often preferred to minimize side reactions.
Solution 3: Catalyst Selection
In reactions like Friedel-Crafts acylation, the choice and amount of the Lewis acid catalyst are critical.
-
Milder Lewis Acids: Using a milder Lewis acid (e.g., ZnCl₂, FeBr₃) instead of a stronger one (e.g., AlCl₃) can reduce the overall reactivity and lead to cleaner reactions with higher selectivity.[5]
-
Stoichiometry: Using stoichiometric or even sub-stoichiometric amounts of the catalyst can prevent over-activation of the substrate and reduce the likelihood of side reactions.
Predicted Regioselectivity Data
The following table summarizes the predicted major isomer for common electrophilic aromatic substitution reactions after N-acetylation of the starting material. This strategy significantly improves the yield of the desired C6-substituted product.
| Reaction Type | Electrophile | Major Product Position | Expected Yield of Major Isomer | Rationale |
| Nitration | NO₂⁺ | C6 (para to -NHAc) | >90% | The -NHAc group is a strong para-director, and the C2 position is sterically blocked. |
| Halogenation | Br⁺, Cl⁺ | C6 (para to -NHAc) | High | Similar to nitration, steric and electronic factors strongly favor the C6 position. |
| Friedel-Crafts Acylation | RCO⁺ | C6 (para to -NHAc) | Moderate to High | The reaction is highly selective for the para position due to the bulk of the acyl group and the directing effect of the acetamide. |
Key Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol details the crucial protection step to enhance regioselectivity in subsequent reactions.
Materials:
-
This compound
-
Acetic anhydride (B1165640) (Ac₂O, 1.5 equivalents)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM, optional co-solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine at room temperature under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Regioselective Bromination of N-Acetylated Substrate
This protocol provides a general method for electrophilic substitution at the C6 position.
Materials:
-
tert-butyl 4-acetamido-3-fluorobenzoate (from Protocol 1)
-
N-Bromosuccinimide (NBS, 1.1 equivalents)
-
Acetonitrile (B52724) (CH₃CN) or Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the N-acetylated substrate (1.0 eq) in acetonitrile or DCM.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tert-butyl 4-acetamido-2-bromo-5-fluorobenzoate.
Disclaimer: All protocols are provided as general guidance. Researchers should adapt these procedures based on their specific experimental setup, scale, and safety considerations. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.
References
Technical Support Center: Recrystallization of tert-Butyl 4-amino-3-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of tert-butyl 4-amino-3-fluorobenzoate. The information is tailored to researchers, scientists, and professionals in drug development to help overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound. Based on the solubility of structurally similar compounds like tert-butyl 4-aminobenzoate, which is soluble in ethanol (B145695) and acetone, you might consider using a more polar solvent or a solvent mixture.[1] If you are already using a mixed solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381), try increasing the proportion of the more polar solvent (ethanol or ethyl acetate). It is crucial to add the solvent in small portions while heating and stirring to avoid adding a large excess.
Q2: After dissolving my compound and letting it cool, no crystals have formed. What are the next steps?
A2: The absence of crystallization upon cooling is a common issue and can be due to several factors:
-
Too much solvent: You may have used an excessive amount of solvent, keeping the compound fully dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent under reduced pressure and then allow the solution to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Slow nucleation: The formation of initial crystal nuclei can be slow. Try cooling the solution in an ice bath to further decrease the solubility and promote nucleation.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities present. To address this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to ensure the compound remains in solution at a slightly lower temperature.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, consider using a different solvent system with a lower boiling point.
Q4: The yield of my recrystallized product is very low. What could be the reason?
A4: A low recovery of the purified product can be attributed to several factors:
-
Using too much solvent: As mentioned earlier, an excess of solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time before filtering the crystals.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive volume of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Q5: The recrystallized product does not seem pure (e.g., discolored, broad melting point range). What went wrong?
A5: Impurities in the final product can result from:
-
Rapid crystal growth: If the solution cools too quickly, impurities can become trapped within the crystal lattice. Slower cooling promotes the formation of purer crystals.
-
Inappropriate solvent choice: If the impurities have similar solubility profiles to your product in the chosen solvent, they may co-crystallize. A different solvent system may be required.
-
Insufficient washing: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration to remove any residual mother liquor containing impurities.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the recrystallization of this compound?
A: While specific quantitative data is limited, based on the properties of similar aminobenzoate esters, a mixed solvent system is a good starting point.[1] A combination of a solvent in which the compound is soluble (like ethanol, isopropanol, or ethyl acetate) and a solvent in which it is poorly soluble (an "anti-solvent" like water or a non-polar solvent like hexane or heptane) is often effective. An ethanol/water or ethyl acetate/hexane mixture would be a logical first choice.
Q: How do I perform a mixed-solvent recrystallization?
A: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol). Then, while the solution is still hot, slowly add the hot "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q: Should I use activated charcoal during recrystallization?
A: If your crude product is colored due to high molecular weight, colored impurities, you can use a small amount of activated charcoal. After dissolving your compound in the hot solvent, cool the solution slightly before adding the charcoal to prevent bumping. Then, reheat the solution to boiling for a few minutes before performing a hot gravity filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product.
Data Presentation
The following table summarizes the qualitative solubility of this compound in common laboratory solvents, inferred from the behavior of structurally similar compounds. This information is intended to guide solvent selection for recrystallization.
| Solvent | Polarity | Expected Solubility of this compound | Role in Recrystallization |
| Water | High | Low | Anti-solvent |
| Ethanol | High | Soluble | Good solvent |
| Isopropanol | Medium-High | Soluble | Good solvent |
| Acetone | Medium-High | Soluble | Good solvent |
| Ethyl Acetate | Medium | Moderately Soluble | Good solvent |
| Toluene | Low | Sparingly Soluble | Potential anti-solvent |
| Hexane/Heptane | Low | Insoluble | Anti-solvent |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid dissolves completely.
-
Addition of Anti-solvent: While the solution is hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature appropriate for the solvent residues.
Protocol 2: Recrystallization using an Ethyl Acetate/Hexane Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: To the hot solution, add hexane dropwise until the solution turns cloudy.
-
Clarification: Add a small amount of hot ethyl acetate to obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for mixed-solvent recrystallization.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with tert-butyl 4-amino-3-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving tert-butyl 4-amino-3-fluorobenzoate. This substrate presents unique challenges due to the presence of an electron-donating amino group, an electron-withdrawing fluorine atom, and a sterically demanding tert-butyl ester. Careful selection of the catalyst system is crucial for achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
A1: The primary challenges stem from the substrate's electronic and steric properties. The electron-rich nature of the aniline (B41778) ring can make oxidative addition more difficult for some palladium catalysts. The fluorine atom and the bulky tert-butyl ester group introduce steric hindrance that can affect the approach of the catalyst and the coupling partner. Additionally, the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition.
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A2: Palladium-catalyzed cross-coupling reactions are the most versatile methods for this substrate.[1] The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, vinyl, or alkyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines, amides, or heterocycles.[2]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[3]
Q3: What are the key components of the catalyst system to consider?
A3: A successful cross-coupling reaction depends on the careful selection of the following components:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium(0) complexes. Pre-catalysts can offer higher stability and activity.[1]
-
Ligand: The choice of ligand is critical. For this substrate, bulky and electron-rich phosphine (B1218219) ligands are generally recommended to promote the reductive elimination step and prevent catalyst deactivation.
-
Base: The base plays a crucial role in the catalytic cycle. The choice depends on the specific coupling reaction and the sensitivity of the functional groups on the substrates.
-
Solvent: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions. Common choices include toluene (B28343), dioxane, and THF.
Catalyst System Selection Guides
The selection of an appropriate catalyst system is dependent on the desired transformation. The following tables provide a starting point for catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.
Suzuki-Miyaura Coupling: Catalyst and Ligand Recommendations
| Ligand Type | Recommended Ligands | Palladium Precursor | Base | Typical Yields | Notes |
| Bulky, Monodentate Biarylphosphines | SPhos, XPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Pre-catalysts | K₃PO₄, K₂CO₃, Cs₂CO₃ | Good to Excellent | Highly effective for sterically hindered and electron-rich substrates.[4] |
| Bidentate Phosphines | dppf | PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Moderate to Good | Can be effective, but may be less efficient for highly hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | PEPPSI™-type pre-catalysts | K₃PO₄, NaOtBu | Good to Excellent | Strong σ-donors that can be very effective for challenging couplings. |
Buchwald-Hartwig Amination: Catalyst and Ligand Recommendations
| Ligand Type | Recommended Ligands | Palladium Precursor | Base | Typical Yields | Notes |
| Bulky, Monodentate Biarylphosphines | XPhos, RuPhos, BrettPhos | Pd(OAc)₂, Pd₂(dba)₃, G2/G3/G4 Pre-catalysts | NaOtBu, KOtBu, LiHMDS | Good to Excellent | Excellent for coupling with a wide range of primary and secondary amines.[5] |
| Bidentate Phosphines | Xantphos, BINAP | Pd₂(dba)₃ | Cs₂CO₃, K₃PO₄ | Moderate to Good | Can be effective for specific amine coupling partners. |
| Josiphos-type Ligands | CyPF-tBu | Pd(OAc)₂ | NaOtBu | Good | Can be particularly effective for direct amination with ammonia (B1221849) equivalents.[2] |
Sonogashira Coupling: Catalyst and Ligand Recommendations
| Ligand Type | Recommended Ligands | Palladium Precursor | Co-catalyst | Base | Typical Yields | Notes |
| Bulky, Monodentate Phosphines | P(t-Bu)₃, cataCXium® A | Pd(OAc)₂, PdCl₂(CH₃CN)₂ | CuI (optional) | Cs₂CO₃, Et₃N, DIPEA | Good to Excellent | Copper-free conditions are often preferred to avoid alkyne homocoupling.[6][7] |
| Triphenylphosphine | PPh₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, piperidine | Moderate to Good | Classical conditions, may require higher temperatures.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr | Pd(IPr)Cl₂ | CuI (optional) | K₂CO₃, Cs₂CO₃ | Good | Can be effective, especially for copper-free variants.[7] |
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium precursor and ligand are of high quality and not degraded. Use a glovebox for handling air-sensitive reagents. Consider using a more robust pre-catalyst. |
| Inappropriate Ligand | For this sterically hindered and electron-rich substrate, bulky and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary.[8] Screen a panel of ligands to find the optimal one for your specific coupling partner. |
| Incorrect Base | The base is critical for the catalytic cycle. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu are often used.[1] If your substrate is base-sensitive, screen weaker bases. |
| Solvent Issues | Ensure the solvent is anhydrous and thoroughly degassed. Oxygen and water can poison the catalyst. |
| Low Reaction Temperature | Some cross-coupling reactions, particularly with less reactive partners like aryl chlorides, may require higher temperatures (80-120 °C) to proceed efficiently. |
| Catalyst Inhibition | The amino group of the substrate can coordinate to the palladium catalyst. Using a higher catalyst loading or a more sterically hindered ligand can sometimes overcome this inhibition. |
Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. This can be promoted by the presence of water or other protic sources and is sometimes competitive with the desired reaction. | Ensure strictly anhydrous and anaerobic conditions. Use a less reactive base or lower the reaction temperature. The choice of ligand can also influence the rate of this side reaction. |
| Homocoupling of Coupling Partner | Two molecules of the boronic acid (Suzuki) or alkyne (Sonogashira) couple together. This is often promoted by the presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the experiment. For Sonogashira coupling, using copper-free conditions can minimize alkyne homocoupling (Glaser coupling).[6] |
| Protodeborylation (Suzuki) | The boronic acid is cleaved by a proton source before it can transmetalate to the palladium catalyst. | Use anhydrous conditions and a non-protic solvent. The choice of base can also be critical. |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for your specific substrates and reaction scale. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 equiv. relative to Pd).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (e.g., XPhos, 1.2-1.5 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk flask.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous NH₄Cl.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic layers.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling (Copper-Free)
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(t-Bu)₃, 1.2-1.5 equiv. relative to Pd).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the anhydrous, degassed solvent (e.g., DMF or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and water.
-
Separate the organic layer, extract the aqueous layer, and combine the organic layers.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[7]
Visualizations
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: A decision-making diagram for selecting the appropriate cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Analysis of tert-butyl 4-amino-3-fluorobenzoate Purity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. One such key intermediate is tert-butyl 4-amino-3-fluorobenzoate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against alternative analytical techniques, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination
HPLC is a widely adopted technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This method is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Analysis
While a specific validated method for this compound is not widely published, the following protocol is adapted from established methods for structurally similar aromatic amines and fluorinated benzoates.[1][2]
1. Instrumentation and Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
2. Reagents and Materials:
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution of approximately 1 mg/mL in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC purity analysis of this compound.
Comparison with Other Analytical Alternatives
While HPLC is a robust and widely used method, other techniques can offer advantages in terms of speed, sensitivity, or specificity. The primary alternatives for the purity analysis of this compound are Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[3][4][5][6]
Key Advantages over HPLC:
-
Speed: Analysis times can be reduced by a factor of up to 10.[4]
-
Resolution: Sharper peaks allow for better separation of closely eluting impurities.[4]
-
Sensitivity: Increased peak height and better signal-to-noise ratios lead to lower detection limits.[6]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates decrease solvent usage, making it a "greener" and more cost-effective technique.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility.
Key Advantages:
-
High Specificity: Mass spectrometry provides structural information, aiding in the definitive identification of impurities.
-
Excellent Sensitivity: GC-MS can achieve very low limits of detection, often in the picogram range.
Disadvantages:
-
Derivatization Required: The need for a chemical derivatization step adds complexity and time to the sample preparation process and can introduce variability.
-
Thermal Lability: The high temperatures used in the GC inlet and column can cause degradation of thermally sensitive compounds.
Comparative Data Summary
The following table summarizes the expected performance characteristics of HPLC, UPLC, and GC-MS for the analysis of this compound, based on data from the analysis of similar aromatic amines.
| Parameter | HPLC | UPLC | GC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-liquid partitioning |
| Typical Analysis Time | 15 - 30 minutes | 2 - 10 minutes | 15 - 25 minutes[4] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.5 ng/mL[3] | ~0.1-0.5 µg/L (after derivatization)[4] |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~2 ng/mL[3] | ~0.4-1.6 µg/L (after derivatization)[4] |
| Sample Throughput | Moderate | High | Low to Moderate |
| Derivatization Required? | No | No | Yes |
| Instrumentation Cost | Moderate | High | High |
Logical Decision Workflow
Decision guide for selecting the appropriate analytical technique.
Conclusion
For the routine purity analysis of this compound, the proposed HPLC method offers a robust, reliable, and cost-effective solution. It provides adequate sensitivity and resolution for most quality control applications in research and development.
For laboratories requiring higher throughput and enhanced sensitivity , UPLC presents a significant advantage, albeit with a higher initial investment in instrumentation. The substantial reduction in analysis time and solvent consumption can lead to long-term cost savings and increased productivity.
When the identification of unknown impurities is the primary objective, GC-MS is the most powerful technique due to its ability to provide structural information. However, the requirement for derivatization and the potential for thermal degradation should be carefully considered.
The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, sensitivity requirements, the necessity for impurity identification, and available budget.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to tert-Butyl 4-Amino-3-Fluorobenzoate and its Alternatives for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis, with its common alternatives. The performance of these compounds is evaluated based on purity, stability, and reactivity in the context of synthesizing advanced drug candidates, such as IRAK4 inhibitors. Experimental data and detailed protocols are provided to support researchers in making informed decisions for their specific applications.
Introduction
This compound is a substituted aniline (B41778) derivative widely used as a building block in medicinal chemistry. Its structural features, including the fluorine atom and the tert-butyl ester, impart desirable physicochemical properties to the final drug molecule, such as enhanced metabolic stability and bioavailability. This intermediate is particularly relevant in the synthesis of kinase inhibitors, including the promising therapeutic target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
The selection of the starting material is a critical step in drug development, impacting reaction efficiency, impurity profiles, and overall cost. This guide compares this compound with its close structural analogs: tert-butyl 4-amino-2-fluorobenzoate and methyl 4-amino-3-fluorobenzoate.
Product Specifications and Comparison
A typical Certificate of Analysis (CoA) for this compound outlines its key quality attributes. The following table compares these specifications with those of its common alternatives.
| Parameter | This compound | tert-Butyl 4-Amino-2-Fluorobenzoate | Methyl 4-Amino-3-Fluorobenzoate |
| CAS Number | 157665-53-7[1] | 140373-77-9 | 185629-32-7[2] |
| Molecular Formula | C11H14FNO2 | C11H14FNO2 | C8H8FNO2 |
| Molecular Weight | 211.24[1] | 211.24 | 169.15[2] |
| Appearance | White to off-white solid | Off-white to yellow crystalline powder | Not specified |
| Purity (typical) | ≥98% (HPLC) | ≥98% (HPLC) | Not specified |
| Storage Conditions | 4°C, protect from light[1] | 0-8°C | Not specified |
Performance Comparison in a Synthetic Context
The utility of these building blocks is best assessed in the context of a specific synthetic application. The synthesis of IRAK4 inhibitors often involves an amide bond formation between the aminobenzoate derivative and a carboxylic acid partner. The choice of the aminobenzoate can influence the reaction yield and purity of the product.
-
Reactivity: The nucleophilicity of the amino group is a key factor in amide bond formation. The position of the electron-withdrawing fluorine atom relative to the amino group can influence this. In the 3-fluoro isomer, the fluorine atom has a less pronounced deactivating effect on the amino group compared to the 2-fluoro isomer, potentially leading to faster reaction times or higher yields. The tert-butyl ester, being bulkier than a methyl ester, might sterically hinder the approach to the amino group in certain contexts, although this effect is generally minimal.
-
Stability: The tert-butyl ester group is known to confer greater stability towards hydrolysis under certain conditions compared to a methyl ester. This can be advantageous in multi-step syntheses where the ester may be exposed to various reagents and conditions.
-
Solubility: The tert-butyl group generally increases the lipophilicity of a molecule, which can enhance its solubility in organic solvents commonly used in synthesis.
Experimental Protocols
To allow for a standardized comparison of this compound and its alternatives, the following detailed experimental protocols for key analyses are provided.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the purity analysis of substituted anilines and can be adapted for the specific compounds in this guide.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of a reference compound with a known purity at the same concentration.
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Protocol 2: Accelerated Stability Study
This protocol outlines a general procedure for an accelerated stability study to assess the chemical stability of the intermediates under stress conditions.
Methodology:
-
Sample Preparation: Place a known quantity of the compound in a sealed, light-protected container.
-
Storage Conditions: Store the samples in a stability chamber at accelerated conditions, for example, 40°C and 75% relative humidity.
-
Time Points: Analyze the samples at initial (time zero) and subsequent time points (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, assess the purity of the sample using the HPLC method described above. Monitor for the appearance of any degradation products.
-
Data Evaluation: Compare the purity at each time point to the initial purity to determine the stability of the compound under the tested conditions.
Visualizing Synthetic and Analytical Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflow for the synthesis of an IRAK4 inhibitor and the analytical procedure for purity determination.
References
Unveiling the Structural Landscape of Fluorinated Anthranilate Derivatives: A Comparative Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structure of key fluorinated aminobenzoate derivatives, offering insights into the impact of fluorine substitution on molecular conformation and crystal packing. While the specific crystal structure for tert-butyl 4-amino-3-fluorobenzoate remains elusive in publicly available databases, a detailed examination of the closely related ethyl 4-amino-3,5-difluorobenzoate provides a valuable reference point. This guide will compare its structural parameters with other relevant fluorinated and substituted aromatic compounds.
Comparative Crystallographic Data
The introduction of fluorine atoms into a molecular scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, making fluorinated compounds highly valuable in medicinal chemistry. The following tables summarize key crystallographic data for ethyl 4-amino-3,5-difluorobenzoate, providing a basis for comparison with other structurally related molecules.
| Compound | Ethyl 4-amino-3,5-difluorobenzoate [1][2][3] |
| Chemical Formula | C₉H₉F₂NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.527(1) Å, b = 14.789(2) Å, c = 7.399(1) Å |
| α = 90°, β = 107.59(1)°, γ = 90° | |
| Volume (ų) | 889.1(2) |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) (Mg/m³) | 1.505 |
| Hydrogen Bonding | N-H···O, N-H···F |
Selected Bond Lengths and Angles for Ethyl 4-amino-3,5-difluorobenzoate[1][2]
| Parameter | Value |
| C=O Bond Length | 1.212(4) Å |
| N=N Bond Length (in related azobenzene (B91143) derivative) | 1.252(3) Å |
Experimental Protocols
The determination of a crystal structure through X-ray diffraction is a multi-step process that requires meticulous execution. The general workflow, as can be inferred from related studies[4][5][6], is outlined below.
Synthesis and Crystallization
The synthesis of fluorinated aminobenzoates often involves standard organic chemistry reactions. For instance, the synthesis of 4-amino-3,5-difluorobenzoic acid was achieved by the hydrolysis of 4-amino-3,5-difluorobenzonitrile (B171853) with sodium hydroxide, followed by acidification.[1] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data at various orientations.
-
Structure Solution: The collected diffraction pattern is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This is often achieved using direct methods software like SHELXS.[4]
-
Structure Refinement: The initial structural model is refined using software such as SHELXL. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]
Workflow for X-ray Crystal Structure Determination
The following diagram illustrates the typical workflow from compound synthesis to the final determination and analysis of its crystal structure.
Caption: Experimental workflow for X-ray crystallography.
Comparative Analysis and Discussion
The crystal structure of ethyl 4-amino-3,5-difluorobenzoate reveals significant intermolecular interactions, including N-H···O and N-H···F hydrogen bonds, as well as π-stacking interactions.[1][2][3] These interactions play a crucial role in the overall crystal packing. The presence of two ortho-fluorine atoms to the amino group influences the electronic character of the phenyl ring and participates in hydrogen bonding, which can be a key factor in molecular recognition at a biological target.
In comparison to non-fluorinated analogues, the introduction of fluorine can lead to altered molecular conformations and crystal packing arrangements. While direct data for the tert-butyl derivative is unavailable, it is reasonable to hypothesize that the bulky tert-butyl group would introduce significant steric hindrance, potentially disrupting the planar π-stacking interactions observed in the ethyl derivative and leading to a different crystal packing motif. Further research to obtain the crystal structure of this compound would be invaluable to confirm these hypotheses and provide a more complete understanding of the structure-property relationships in this class of compounds.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of Fluorinated Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of fluorinated aminobenzoates, offering insights into how fluorine substitution impacts their chemical behavior. The introduction of fluorine atoms into organic molecules can profoundly alter their electronic properties, pKa, and, consequently, their reaction kinetics in key synthetic transformations. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes reaction pathways to aid in the rational design and synthesis of novel therapeutic agents and chemical probes.
Introduction to the Reactivity of Fluorinated Aminobenzoates
Fluorine's high electronegativity and relatively small size make it a unique substituent for modifying the properties of aromatic systems. In the context of aminobenzoates, fluorine substitution on the benzene (B151609) ring can significantly influence the reactivity of both the amino and the ester functionalities. The strong electron-withdrawing inductive effect of fluorine generally increases the acidity of the carboxylic acid precursor and alters the nucleophilicity of the amino group. These electronic effects play a crucial role in various reactions, including ester hydrolysis, amide bond formation, and nucleophilic aromatic substitution. Understanding these effects is paramount for predicting reaction outcomes and optimizing synthetic routes.
Comparative Reactivity Data
The following tables summarize quantitative data on the reactivity of fluorinated aminobenzoates in comparison to their non-fluorinated analogs. The data has been compiled from various sources to illustrate the impact of fluorine substitution.
Table 1: Comparative Hydrolysis Rates of Aminobenzoate Esters
The rate of hydrolysis of the ester group is a critical parameter, influencing the stability and prodrug potential of these molecules. The electron-withdrawing nature of fluorine can affect the electrophilicity of the carbonyl carbon and the stability of the transition state.
| Compound | Structure | Reaction Conditions | Rate Constant (k, s⁻¹) | Reference |
| Phenyl 2-aminobenzoate (B8764639) | 50 °C, H₂O, pH 4-8 | ~1 x 10⁻⁶ | [1] | |
| Trifluoroethyl 2-aminobenzoate | 50 °C, H₂O, pH 4-8 | Similar to Phenyl ester | [1] | |
| Ethyl 4-aminobenzoate | - | - | - | |
| Methyl 4-amino-2-fluorobenzoate | - | - | - | |
| Methyl 4-amino-3-fluorobenzoate | - | - | - |
Note: Quantitative comparative data for the hydrolysis of ring-fluorinated aminobenzoates is sparse in the readily available literature. The similar rates of hydrolysis for the phenyl and trifluoroethyl esters of 2-aminobenzoic acid suggest that the intramolecular general base catalysis by the neighboring amine group is the dominant factor in this specific case, potentially masking the electronic effect of the fluorine in the ester group.[1]
Table 2: Qualitative Comparison of Reactivity in Amide Bond Formation
The nucleophilicity of the amino group is a key determinant in the rate of amide bond formation. Fluorine substitution on the aromatic ring is expected to decrease the basicity and nucleophilicity of the amino group due to its electron-withdrawing effect.
| Compound | Position of Fluorine | Expected Relative Reactivity | Rationale |
| Methyl Aminobenzoate | - | Baseline | Reference compound |
| Methyl 2-Fluoro-aminobenzoate | ortho | Decreased | Strong inductive effect and potential steric hindrance |
| Methyl 3-Fluoro-aminobenzoate | meta | Decreased | Inductive effect |
| Methyl 4-Fluoro-aminobenzoate | para | Decreased | Inductive and resonance effects |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the comparative study of various fluorinated aminobenzoates.
Protocol 1: Determination of Ester Hydrolysis Rate
This protocol describes a general method for measuring the rate of hydrolysis of aminobenzoate esters using UV-Vis spectrophotometry.
Materials:
-
Fluorinated aminobenzoate ester
-
Buffer solutions of desired pH (e.g., phosphate (B84403) or acetate (B1210297) buffers)
-
Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Prepare a stock solution of the aminobenzoate ester in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Equilibrate the buffer solution to the desired temperature in the cuvette.
-
Initiate the reaction by injecting a small aliquot of the ester stock solution into the buffer in the cuvette, ensuring rapid mixing.
-
Monitor the change in absorbance at a wavelength where the product (aminobenzoic acid) and the reactant (ester) have significantly different extinction coefficients.
-
Record the absorbance at regular time intervals.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
Protocol 2: Comparative Amide Coupling Reaction
This protocol outlines a method for comparing the reactivity of different fluorinated aminobenzoates in an amide coupling reaction with a standard acyl chloride.
Materials:
-
Fluorinated methyl aminobenzoate isomers
-
Acetyl chloride (or another standard acyl chloride)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous aprotic solvent (e.g., dichloromethane, DCM, or N,N-dimethylformamide, DMF)
-
Internal standard for GC or HPLC analysis
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
In separate reaction vessels, dissolve each fluorinated methyl aminobenzoate isomer and the non-fluorinated analog in the anhydrous solvent.
-
Add the internal standard to each reaction vessel.
-
Add the non-nucleophilic base to each solution.
-
Initiate the reactions by adding a standardized solution of acetyl chloride to each vessel simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench it with a suitable reagent (e.g., a primary amine to consume excess acetyl chloride).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time for each reaction to compare the initial reaction rates.
Reaction Pathways and Mechanisms
The following diagrams illustrate key reaction pathways and the influence of fluorine substitution.
Caption: Generalized mechanism for the hydrolysis of a fluorinated aminobenzoate ester.
The electron-withdrawing fluorine atom on the benzene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This is expected to increase the rate of hydrolysis.
Caption: General mechanism for amide bond formation from a fluorinated aminobenzoate.
The electron-withdrawing effect of fluorine decreases the electron density on the nitrogen atom of the amino group, thereby reducing its nucleophilicity. This is expected to decrease the rate of amide bond formation.
Caption: A logical workflow for the comparative study of fluorinated aminobenzoate reactivity.
This workflow outlines the necessary steps from the synthesis of the compounds to the final analysis of their reactivity, providing a roadmap for researchers in this field.
References
A Comparative Guide to Analytical Methods for Quantifying tert-Butyl 4-Amino-3-Fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products. This guide provides a comparative overview of three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is objectively compared, supported by experimental data derived from closely related compounds and established analytical practices for aromatic amines.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) is often favored for its robustness and versatility in pharmaceutical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity, particularly for trace-level analysis, though it typically requires a derivatization step.[1] UV-Vis Spectrophotometry presents a simpler, more cost-effective option for routine analysis of purer samples.[2][3]
Quantitative Data Summary
The following table summarizes the expected quantitative performance data for the analysis of this compound using various analytical techniques. These metrics are based on validated methods for structurally similar aromatic amines and serve as a reliable estimate.[4]
| Parameter | RP-HPLC-UV Method (Proposed) | GC-MS Method with Derivatization (Proposed) | UV-Vis Spectrophotometry (General) |
| Principle | Separation based on polarity on a C18 stationary phase with UV detection. | Separation of a volatile derivative based on boiling point and polarity, with mass spectrometric detection. | Measurement of light absorbance by the analyte, often after a color-forming reaction.[2][3] |
| Linearity (r²) | ≥ 0.999[4] | ≥ 0.998[4] | Typically > 0.99 |
| Accuracy (% Recovery) | 98-102%[4] | 95-105%[4] | 97-102% |
| Precision (% RSD) | Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0%[4] | Repeatability ≤ 5.0%, Intermediate Precision ≤ 10.0%[4] | < 2% |
| Limit of Detection (LOD) | Estimated in the low ng/mL range. | Estimated in the low pg/mL range. | Estimated in the sub-µg/mL to low µg/mL range.[5] |
| Limit of Quantification (LOQ) | Estimated in the mid to high ng/mL range. | Estimated in the mid to high pg/mL range. | Estimated in the µg/mL range.[5] |
| Advantages | Robust, common instrumentation, no derivatization required. | High selectivity and sensitivity, structural confirmation from mass spectra. | Simple, cost-effective, rapid for screening. |
| Disadvantages | Lower sensitivity compared to GC-MS. | Requires a derivatization step, which can add complexity and variability. | Lower specificity, susceptible to interference from other UV-absorbing compounds. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on established protocols for similar aromatic amines.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 6.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
4. Validation Parameters (Expected):
-
Linearity: A calibration curve of peak area versus concentration is expected to be linear with a correlation coefficient (r²) of ≥ 0.999.[4]
-
Accuracy: Determined by the recovery of spiked samples, expected to be within 98-102%.[4]
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (%RSD) of ≤ 2.0%.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This proposed method involves the derivatization of the primary amino group to increase volatility for GC analysis, a common practice for analyzing amino compounds.
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
2. Derivatization Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 50-500 m/z.
4. Validation Parameters (Expected):
-
Linearity: A calibration curve is expected to be linear with r² ≥ 0.998.[4]
-
Accuracy: Expected to be in the range of 95-105%.[4]
-
Precision: Repeatability (%RSD) ≤ 5.0%, Intermediate Precision (%RSD) ≤ 10.0%.[4]
UV-Vis Spectrophotometry
This is a general procedure for the analysis of aromatic amines, often involving a diazotization and coupling reaction to form a colored azo dye.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents:
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂) solution
-
Sulphamic acid solution
-
Coupling agent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Solvent (e.g., ethanol (B145695) or methanol)
3. General Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent.
-
Diazotization: To an acidic solution of the sample, add NaNO₂ solution at a low temperature (0-5°C).
-
Removal of Excess Nitrite: Add sulphamic acid to the solution.
-
Coupling Reaction: Add the coupling agent to form a colored solution.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Quantification: Create a calibration curve using standard solutions of this compound treated with the same procedure.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the quantification of this compound by HPLC.
Caption: Workflow for the quantification of this compound by GC-MS.
Caption: Signaling pathway for the colorimetric determination of aromatic amines by UV-Vis Spectrophotometry.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-amino-3-fluorobenzoate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including tert-butyl 4-amino-3-fluorobenzoate. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
This operational plan is designed to provide immediate, essential safety and logistical information. Adherence to these procedures is critical to minimize risks and ensure compliance with regulatory standards.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System (GHS), as outlined in the Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood. If dust generation is likely, a NIOSH-approved respirator for toxic dusts is recommended.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[3][4][5] This chemical is considered a hazardous waste and must be disposed of at an approved waste treatment facility.[2]
1. Waste Collection and Segregation:
-
Dedicated Container: Collect waste this compound in a dedicated, clearly labeled, and sealable container.[2][6] The container must be compatible with the chemical. The original container is often the best choice.[7]
-
Segregation: This waste is a halogenated organic compound. It is crucial to keep it separate from non-halogenated chemical waste streams, as mixing them can lead to more complex and costly disposal procedures.[7][8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."[2][6][9]
-
Full Chemical Name: The label must include the full chemical name: "this compound" and its CAS number (157665-53-7).[1]
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful).
3. Storage:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
Compatibility: Ensure the storage area is away from incompatible materials.
-
Secondary Containment: It is best practice to store the container in secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[2][10]
-
Provide Information: Be prepared to provide all necessary information about the waste material, including the chemical name, quantity, and a copy of the SDS.
5. Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, avoid breathing dust. Carefully sweep up the solid material, minimizing dust generation. Place the collected material into a suitable, labeled container for disposal.[2][11]
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team and EHS office immediately.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[12][13][14]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. vumc.org [vumc.org]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 10. Making sure you're not a bot! [mikrolab.dk]
- 11. fishersci.dk [fishersci.dk]
- 12. osha.gov [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
Personal protective equipment for handling Tert-butyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Tert-butyl 4-amino-3-fluorobenzoate (CAS No: 157665-53-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect against splashes and airborne particles.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling this organic chemical. It is crucial to consult the glove manufacturer's selection guide for specific breakthrough times and compatibility. Discard and replace gloves immediately if they become contaminated.[2] |
| Skin and Body Protection | Laboratory coat | A standard, fully-fastened lab coat is required to prevent skin contact.[3] For procedures with a higher risk of splashes, consider an impervious apron or coveralls.[2] |
| Respiratory Protection | NIOSH-approved respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2] If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][4] |
Safe Handling and Storage
Proper handling and storage protocols are critical for maintaining the chemical's integrity and ensuring a safe laboratory environment.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling and before any breaks.[1]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
-
Spill Response :
-
Evacuate : Immediately clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect : Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean : Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Decontaminate : Decontaminate all equipment used in the cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Disposal Plan :
-
All waste containing this compound should be considered chemical waste.[6]
-
Collect all residual chemical and contaminated materials (including used PPE) in a clearly labeled, sealed, and compatible waste container.[6]
-
Dispose of all hazardous waste through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[6][7]
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. nj.gov [nj.gov]
- 3. gloves.com [gloves.com]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. scribd.com [scribd.com]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
